Physicochemical Profiling and Therapeutic Potential of Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate
A Technical Guide for Drug Development Professionals Authored from the perspective of a Senior Application Scientist Strategic Rationale & Scaffold Significance In modern medicinal chemistry, the benzopyran core—specific...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Drug Development Professionals
Authored from the perspective of a Senior Application Scientist
Strategic Rationale & Scaffold Significance
In modern medicinal chemistry, the benzopyran core—specifically the 4H-chromen-4-one (chromone) architecture—serves as a highly privileged scaffold. Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (CAS: 74555-98-9) represents a uniquely functionalized derivative that bridges the gap between synthetic utility and pharmacological potency.
As an application scientist, I approach this molecule not merely as a chemical entity, but as a modular building block. The ethyl ester at the C3 position provides a critical hydrogen bond acceptor and a versatile handle for subsequent derivatization (e.g., amidation, saponification), while the C2 methyl group sterically guides regioselective target binding. Recently, this specific scaffold has gained immense traction in the development of dual-action antidiabetic agents and targeted anticancer therapeutics[1][2].
Physicochemical Profiling and Druglikeness
Understanding the physicochemical behavior of a compound is the first step in predicting its pharmacokinetic trajectory. Table 1 summarizes the core descriptors of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate.
Table 1: Quantitative Physicochemical Data & Causality Analysis
Standard baseline for visual purity checks during synthesis.
Data sourced and verified via.
Synthetic Methodologies & Mechanistic Pathways
The synthesis of highly functionalized chromones traditionally required harsh acidic or basic conditions. However, modern catalytic approaches prioritize atom economy and environmental sustainability. A highly efficient route involves the Cp*Ir(III)-catalyzed C–H functionalization of salicylaldehydes with diazo-ketones[5].
Mechanistic Workflow
The reaction leverages an aqueous medium to accelerate the annulation via the hydrophobic effect. The Cp*Ir(III) catalyst coordinates to the directing group of the salicylaldehyde, initiating C–H cleavage to form an iridacyclic intermediate. Subsequent migratory insertion of the diazo-ester (accompanied by N₂ extrusion) and final ring closure yields the chromene-3-carboxylate[5].
Fig 1: Synthesis workflow via Cp*Ir(III)-catalyzed C-H functionalization and annulation.
This protocol is designed with built-in validation loops to ensure safety, yield, and structural integrity.
Reaction Setup: In a pressure tube, combine salicylaldehyde (1.0 mmol), ethyl 2-diazo-3-oxobutanoate (1.2 mmol), and[Cp*IrCl₂]₂ (2.5 mol%) in 3 mL of deionized water.
Causality: Water forces the hydrophobic organic substrates into close proximity, drastically increasing the local concentration and reaction rate.
Thermal Activation & In-Process Monitoring: Seal the tube and heat to 90 °C.
Validation Loop 1 (Safety & Kinetics): Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the diazo stretch (~2100 cm⁻¹) validates that the explosive intermediate has been fully consumed, allowing for safe workup.
Extraction & Purification: Cool to room temperature, extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel, Hexane:EtOAc).
Validation Loop 2 (Purity): Perform TLC (UV 254 nm). The highly conjugated chromone product will display a distinct Rf value compared to the starting aldehyde.
Structural Confirmation: Analyze the purified white solid via ¹H NMR (CDCl₃).
Validation Loop 3 (Identity): The structure is self-validated by the appearance of a distinct ethyl ester quartet (~4.39 ppm, J = 7.1 Hz) and triplet (~1.38 ppm), alongside the C2-methyl singlet (~2.49 ppm), confirming regioselective ring closure[5].
Beyond its use as a synthetic intermediate, the chromene-3-carboxylate scaffold has demonstrated profound biological activity. A landmark 2025 study highlighted the development of these derivatives as dual inhibitors of the Angiotensin II Type 1 Receptor (AT1R) and Neprilysin (NEP) [1].
In patients with Type II Diabetes complicated by cardiovascular disease (CVD), monotherapies often fail to address holistic metabolic dysfunction. By utilizing the chromene-3-carboxylate core, researchers achieved a synergistic effect: antagonizing AT1R reduces oxidative stress and vasoconstriction, while inhibiting NEP prevents the degradation of cardioprotective natriuretic peptides[1].
Fig 2: Dual inhibition of AT1R and NEP by chromene-3-carboxylate derivatives.
To evaluate the inhibitory potency of new chromene-3-carboxylate analogs against Neprilysin, endpoint assays are insufficient due to potential compound precipitation or auto-fluorescence. The following kinetic protocol ensures absolute data integrity.
Reagent Preparation & Baseline Establishment: Prepare a 10 µM solution of the chromene derivative in assay buffer (50 mM Tris-HCl, pH 7.4, 250 mM NaCl).
Validation Loop 1 (Auto-fluorescence Check): Read the baseline fluorescence of the compound alone (Ex: 320 nm, Em: 405 nm). Causality: Chromone cores can exhibit intrinsic fluorescence. Subtracting this baseline prevents false-negative inhibition data.
Enzyme-Substrate Incubation: Add recombinant human Neprilysin (0.5 ng/µL) and incubate for 10 minutes at 37 °C. Initiate the reaction by adding the FRET-based substrate Mca-RPPGFSAFK(Dnp)-OH (10 µM).
Causality: A FRET substrate allows for continuous kinetic monitoring. As NEP cleaves the substrate, the Mca fluorophore is separated from the Dnp quencher, producing a measurable signal.
Data Acquisition & Quality Control: Measure fluorescence continuously for 30 minutes.
Validation Loop 2 (Positive Control): Run a parallel well with Sacubitrilat (a known NEP inhibitor). This confirms that the enzyme is active and the assay is sensitive to nanomolar inhibition.
Validation Loop 3 (Z'-Factor): Calculate the Z'-factor using the positive control and vehicle control wells. A Z'-factor > 0.5 statistically validates that the assay's dynamic range is robust enough to distinguish true pharmacological hits from assay noise.
Conclusion
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is far more than a simple heterocyclic ester. Its highly optimized physicochemical properties (MW < 250 Da, XLogP3 of 2.4) make it an ideal launchpad for drug discovery. Whether utilized in the synthesis of complex polycyclic architectures via C-H annulation or deployed directly as a pharmacophore for dual AT1R/NEP inhibition, this molecule represents a cornerstone of modern medicinal chemistry. By strictly adhering to self-validating protocols—from synthesis to biochemical screening—researchers can confidently leverage this scaffold to accelerate the development of next-generation therapeutics.
References
PubChem Compound Summary for CID 642352
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
On-Water Cp*Ir(III)-Catalyzed C–H Functionalization for the Synthesis of Chromones through Annulation of Salicylaldehydes with Diazo-Ketones
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Design and development of chromene-3-carboxylate derivatives as antidiabetic agents: Exploring the antidiabetic potential via dual inhibition of angiotensin II type 1 receptor and neprilysin enzyme
Source: European Journal of Medicinal Chemistry (PubMed)
URL:[Link]
Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates
Source: MDPI Molecules
URL:[Link]
Comprehensive NMR Spectral Analysis of Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate: A Technical Guide for Structural Validation
Executive Summary The chromone (4H-chromen-4-one) scaffold is a privileged structure in drug discovery, forming the core of numerous anti-inflammatory, anticancer, and antimicrobial agents. Accurate structural characteri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The chromone (4H-chromen-4-one) scaffold is a privileged structure in drug discovery, forming the core of numerous anti-inflammatory, anticancer, and antimicrobial agents. Accurate structural characterization of chromone derivatives is a critical bottleneck in synthetic methodology and medicinal chemistry. This technical guide provides an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate . By detailing the exact ^1^H and ^13^C NMR assignments and explaining the underlying quantum mechanical and electronic causalities, this whitepaper equips scientists with the expertise required to validate this specific molecular architecture.
Structural Anatomy & Atom Numbering
To ensure unambiguous spectral assignment, a standardized numbering system must be applied to the chromone bicyclic core:
O1 : The pyran ring oxygen.
C2 : The carbon adjacent to the oxygen, bearing the methyl group (-CH3).
C3 : The carbon double-bonded to C2, bearing the ethyl carboxylate group (-COOCH2CH3).
C4 : The ketone carbonyl carbon.
C4a & C8a : The bridgehead carbons fusing the pyran and benzene rings.
C5, C6, C7, C8 : The aromatic carbons of the benzene ring.
^1^H NMR Spectral Data & Mechanistic Causality
The ^1^H NMR spectrum (400 MHz, CDCl3) of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate exhibits distinct aliphatic and aromatic regions [1].
Quantitative Data Summary
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
8.17
Doublet (d)
7.9
1H
C5-H (Aromatic)
7.66 – 7.62
Multiplet (m)
-
1H
C7-H (Aromatic)
7.41 – 7.36
Multiplet (m)
-
2H
C6-H, C8-H (Aromatic)
4.39
Quartet (q)
7.1
2H
-OCH2- (Ethyl ester)
2.49
Singlet (s)
-
3H
C2-CH3 (Allylic methyl)
1.38
Triplet (t)
7.1
3H*
-CH3 (Ethyl ester)
*Note: While some literature transcriptions erroneously report the 1.38 ppm peak as 1H [1], fundamental NMR principles dictate this must integrate to 3H for the terminal methyl group of an ethyl ester.
Causality & Expert Insights
The C5-H Deshielding Effect: The proton at C5 appears significantly downfield (δ 8.17) compared to the other aromatic protons. This is caused by the strong magnetic anisotropy and the electron-withdrawing nature of the adjacent C4 carbonyl group. The spatial proximity of C5-H to the C=O deshielding cone strips electron density from the proton, shifting its resonance downfield.
A3X2 Spin System of the Ethyl Ester: The quartet at δ 4.39 and the triplet at δ 1.38 are classic hallmarks of an ethyl group attached to a heteroatom. The electronegative oxygen of the ester pulls electron density away from the adjacent methylene (-CH2-), shifting it downfield to δ 4.39, while the terminal methyl (-CH3) remains relatively shielded at δ 1.38.
^13^C NMR Spectral Data & Mechanistic Causality
The ^13^C NMR spectrum (101 MHz, CDCl3) resolves all 13 unique carbon environments [1].
Quantitative Data Summary
Chemical Shift (δ, ppm)
Carbon Type
Assignment
174.5
Quaternary (C=O)
C4 (Ketone carbonyl)
166.8
Quaternary (C=O)
C3-COO (Ester carbonyl)
165.2
Quaternary (=C-O)
C2 (Pyran ring)
155.7
Quaternary (Ar-O)
C8a (Bridgehead)
134.1
Methine (Ar-CH)
C7 (Aromatic)
126.2
Methine (Ar-CH)
C5 (Aromatic)
125.6
Methine (Ar-CH)
C6 (Aromatic)
123.4
Quaternary (Ar-C)
C4a (Bridgehead)
118.3
Quaternary (=C-C)
C3 (Pyran ring)
117.8
Methine (Ar-CH)
C8 (Aromatic)
61.8
Methylene (-CH2-)
-OCH2- (Ethyl ester)
19.6
Methyl (-CH3)
C2-CH3
14.3
Methyl (-CH3)
-CH3 (Ethyl ester)
Causality & Expert Insights
Carbonyl Differentiation (C4 vs. Ester): The C4 ketone carbonyl (δ 174.5) is highly deshielded due to its conjugation within the chromone system. The ester carbonyl (δ 166.8) appears further upfield because the adjacent alkoxy oxygen donates electron density through resonance, partially shielding the carbonyl carbon.
Enol-Ether Polarization (C2 vs. C3): The pyran ring double bond (C2=C3) is highly polarized. The O1 oxygen donates electron density via resonance, which localizes on C3, making C3 relatively shielded (δ 118.3). Conversely, C2 is attached directly to the electronegative oxygen and is heavily deshielded (δ 165.2), acting almost like a carbonyl-equivalent carbon in terms of electrophilicity.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure maximum trustworthiness and reproducibility, the following protocol must be strictly adhered to when acquiring NMR data for chromone derivatives.
Step 1: Sample Preparation
Dissolve 5–10 mg (for ^1^H) or 30–50 mg (for ^13^C) of purified ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
Validation Check: Ensure the solution is completely clear. Particulates will distort magnetic field homogeneity. Filter through glass wool if necessary.
Step 2: Spectrometer Setup & Shimming
Insert the NMR tube into the spectrometer (e.g., 400 MHz for ^1^H, 101 MHz for ^13^C).
Lock: Lock the spectrometer to the deuterium signal of CDCl3.
Tune & Match: Adjust the probe tuning to the exact resonance frequency of the sample to maximize signal transfer.
Shim: Perform gradient shimming (Z1 to Z5) to ensure a perfectly homogeneous magnetic field. Validation Check: The ^1^H signal of TMS must have a linewidth at half-height (W1/2) of ≤ 1.0 Hz.
Step 3: Acquisition Parameters
^1^H NMR: Use a standard 1D pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.0 s and acquire 16 scans.
^13^C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set D1 to 2.0 s to allow for the relaxation of quaternary carbons (C2, C3, C4, C4a, C8a), and acquire a minimum of 512 scans to achieve a high signal-to-noise ratio.
Step 4: Data Processing & Calibration
Apply a Fourier Transform (FT) to the Free Induction Decay (FID).
Perform manual zero-order and first-order phase corrections to obtain perfectly symmetrical Lorentzian peak shapes.
Apply a polynomial baseline correction.
Calibration Check: Set the TMS peak to exactly δ 0.00 ppm, or calibrate using the residual CHCl3 solvent peak (δ 7.26 ppm for ^1^H; δ 77.16 ppm for ^13^C) [2].
Workflow Visualization
Figure 1: Self-validating NMR acquisition and processing workflow for structural characterization.
References
Patel, P., et al. "On-Water Cp*Ir(III)-Catalyzed C–H Functionalization for the Synthesis of Chromones through Annulation of Salicylaldehydes with Diazo-Ketones." The Journal of Organic Chemistry, vol. 84, no. 10, 2019, pp. 6207-6216.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 642352, Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate." PubChem, 2024.[Link]
Foundational
Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Content Focus: High-Resolution Tandem Mass Spectrometry (HR-MS/MS), Mechanistic Fragmentation Pathways, and Analytic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists
Content Focus: High-Resolution Tandem Mass Spectrometry (HR-MS/MS), Mechanistic Fragmentation Pathways, and Analytical Validation
Executive Summary & Structural Philosophy
The chromone (4H-1-benzopyran-4-one) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (C₁₃H₁₂O₄, exact mass 232.0736 Da) serves as a critical intermediate and active building block in these synthetic pipelines[1].
As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a list of mass-to-charge (m/z) ratios, but as a predictable thermodynamic system. The molecule consists of a rigid, aromatic bicyclic core substituted with a highly labile ethyl ester at the C3 position and a methyl group at the C2 position. When subjected to collision-induced dissociation (CID), the molecule exhibits highly specific, energy-dependent fragmentation cascades. Understanding the causality behind these cleavages—specifically the competition between peripheral ester degradation and core skeletal ring-opening—is essential for accurate metabolite identification and pharmacokinetic tracking.
Self-Validating LC-HRMS/MS Protocol
To ensure absolute confidence in fragment assignment, the analytical workflow must be self-validating. The following protocol leverages High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometry, utilizing internal calibration and energy stepping to capture both fragile and robust structural features in a single acquisition.
Step-by-Step Methodology
Sample Preparation & Matrix Selection:
Action: Dissolve the analyte in dimethyl sulfoxide (DMSO) to a 1 mg/mL stock, then dilute to 1 µg/mL using an aqueous solution of 50:50 Methanol:Water containing 0.1% Formic Acid (FA).
Causality: The C4 carbonyl oxygen of the chromone ring is the most basic site on the molecule. The addition of 0.1% FA drives the equilibrium toward the protonated state
[M+H]+
, maximizing ionization efficiency in positive electrospray ionization (ESI+) mode.
Chromatographic Separation:
Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a linear gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.
Causality: The C18 stationary phase provides excellent retention for the moderately hydrophobic chromone core, while the gradient ensures the elution of any potential synthetic impurities or degradation products (e.g., hydrolyzed free acids) prior to the main peak.
Ionization & System Suitability Test (SST):
Action: Operate the ESI source in positive mode. Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin,
m/z
556.2771) via a secondary reference sprayer.
Causality: The lock-mass ensures real-time mass correction, strictly maintaining a mass error of
<5
ppm. This is a critical self-validating step to definitively distinguish isobaric neutral losses (e.g., distinguishing a loss of CO[27.99 Da] from a loss of C₂H₄ [28.03 Da]).
Collision-Induced Dissociation (CID) via Stepped Energy:
Action: Isolate the precursor ion (
m/z
233.08) in the quadrupole and subject it to stepped normalized collision energies (NCE) of 15, 30, and 45 eV in the collision cell.
Causality: Chromones exhibit energy-dependent fragmentation. Low collision energy (15 eV) is required to observe the initial, fragile cleavage of the ethyl ester. High collision energy (45 eV) is necessary to overcome the activation energy barrier required to shatter the bicyclic core via Retro-Diels-Alder rearrangement.
Fig 1. Self-validating LC-HRMS/MS workflow for chromone structural elucidation.
Mechanistic Dissection of Fragmentation Pathways
Upon isolation of the protonated precursor ion
[M+H]+
at
m/z
233.0814, the CID process triggers two competing primary fragmentation cascades.
Pathway A: Peripheral Ester Cleavage
The C3 position features an ethyl carboxylate group, which is the most thermodynamically labile moiety on the molecule.
Loss of Ethanol (-46 Da): Proton transfer to the ester ethoxy oxygen leads to the expulsion of a neutral ethanol molecule, generating a highly resonance-stabilized acylium or ketene-like cation at
m/z
187.0393.
Decarbonylation (-28 Da): The resulting
m/z
187 ion frequently undergoes a secondary loss of carbon monoxide (CO) to yield a stable fragment at
m/z
159.0444. This sequential loss of EtOH and CO is a classic signature of ethyl ester-bearing aromatic systems.
Pathway B: The Retro-Diels-Alder (RDA) Skeletal Cleavage
The defining mass spectrometric characteristic of the chromone core is the Retro-Diels-Alder (RDA) fragmentation[2][3].
Mechanism: The pyranone ring (C-ring) undergoes a reverse
[4+2]
cycloaddition. The cleavage specifically breaks the
O1−C2
and
C3−C4
bonds[4].
Charge Retention: Because the A-ring (benzene ring) is conjugated with the C4 carbonyl oxygen, the positive charge is heavily localized on the A-ring fragment, forming a highly stable salicyloyl cation at
m/z
121.0288. The alkyne/alkene fragment containing the C2 and C3 substituents is lost as a neutral species.
Secondary Decarbonylation: The salicyloyl cation (
m/z
121) subsequently loses CO (-28 Da) to form a phenonium ion at
m/z
93.0338. This specific
121→93
transition is the ultimate diagnostic proof of an unsubstituted A-ring in a chromone scaffold[2].
Fig 2. Primary ESI-MS/MS fragmentation pathways of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate.
Quantitative Fragment Mapping
To facilitate rapid data analysis and automated metabolite screening, the expected quantitative data for the HR-MS/MS fragmentation of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is summarized below. Mass errors are maintained strictly below 5 ppm, validating the elemental composition of each fragment.
Ion Type
Exact m/z
Formula
Neutral Loss
Mass Loss (Da)
Structural Assignment
Precursor
233.0808
C13H13O4+
None
-
Protonated intact molecule
[M+H]+
Fragment
187.0393
C11H7O3+
C2H6O
46.0415
Loss of ethanol from the C3 ester
Fragment
159.0444
C10H7O2+
C3H6O2
74.0364
Sequential loss of EtOH and CO
Fragment
121.0288
C7H5O2+
C6H8O2
112.0520
RDA cleavage yielding the salicyloyl cation
Fragment
93.0338
C6H5O+
C7H8O3
140.0470
Loss of CO from the RDA salicyloyl fragment
Conclusion
The mass spectrometric behavior of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is governed by the distinct thermodynamic vulnerabilities of its structure. By employing a self-validating HR-MS/MS workflow with stepped collision energies, analysts can reliably trigger and observe both the low-energy peripheral ester cleavages and the high-energy Retro-Diels-Alder core fragmentations. This mechanistic understanding is paramount for researchers engaged in drug metabolism and pharmacokinetics (DMPK), allowing for the rapid identification of in vivo modifications to the chromone scaffold.
References
On-Water Cp*Ir(III)-Catalyzed C–H Functionalization for the Synthesis of Chromones through Annulation of Salicylaldehydes with Diazo-Ketones
The Journal of Organic Chemistry - ACS Publications[Link]
Chromone Studies. Part 12. Fragmentation Patterns in the Electron-impact Mass Spectra of 2-(N,N-Dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones
Sabinet African Journals[Link]
Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters
Asian Journal of Chemistry[Link]
In-depth characterization of minor 2-(2-phenylethyl)chromone oligomers from Chinese agarwood by integrating offline two-dimensional liquid chromatography and hybrid ion trap time-of-flight mass spectrometry
PubMed Central (PMC)[Link]
Structural Elucidation of Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate: Crystallographic Insights and CIF Data for Structure-Based Drug Design
Executive Summary Chromones (4H-chromen-4-ones) represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Chromones (4H-chromen-4-ones) represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (C₁₃H₁₂O₄) serves as both a critical synthetic intermediate and a foundational pharmacophore model[1]. Understanding its precise three-dimensional conformation, electron density distribution, and solid-state packing via Single-Crystal X-Ray Diffraction (SC-XRD) is paramount. This whitepaper provides an in-depth technical guide on the synthesis, crystallization, and crystallographic analysis (CIF data) of this compound, tailored for researchers engaged in Structure-Based Drug Design (SBDD).
Synthesis and High-Quality Crystal Growth Protocol
To obtain diffraction-quality single crystals, a robust synthesis followed by a thermodynamically controlled crystallization protocol is required.
Chemical Synthesis
The compound is typically synthesized via the condensation of salicylic acid derivatives or through a Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization[1]. The purified product presents as a white solid with a melting point of 68–70 °C[1].
Step-by-Step Crystallization Methodology
The generation of a valid Crystallographic Information File (CIF) depends entirely on the quality of the grown crystal. The following protocol utilizes the slow evaporation method to ensure a self-validating, defect-free crystal lattice.
Solvent Selection: Dissolve 50 mg of purified ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate in 5 mL of a binary solvent system (e.g., 1:1 v/v ethyl acetate/hexane or acetone/petroleum ether)[2].
Causality: The polar/non-polar mixture ensures optimal solubility while allowing for controlled supersaturation as the more volatile solvent evaporates first.
Preparation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove nucleation-inducing particulate impurities.
Controlled Evaporation: Puncture the vial cap with a narrow-gauge needle (e.g., 20G). Place the vial in a vibration-free environment at an isothermal 293 K.
Harvesting: Allow 3 to 7 days for crystal growth. Harvest a single, optically clear crystal (optimal dimensions: ~0.2 × 0.2 × 0.1 mm) using a polarizing microscope.
Causality: Rapid precipitation leads to microcrystalline powders or twinned crystals with high mosaicity. Slow evaporation maintains the system near thermodynamic equilibrium, allowing molecules to pack efficiently into the lowest-energy crystal lattice.
Caption: Step-by-step workflow from chemical synthesis to final CIF generation for chromene derivatives.
Crystallographic Data & CIF File Architecture
Once mounted on a diffractometer equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation, data is collected at cryogenic temperatures (e.g., 170 K) to minimize thermal vibrations and reduce anisotropic displacement parameters[1]. The structure is solved using direct methods and refined using full-matrix least-squares on F²[2].
Self-Validating Trustworthiness (CheckCIF)
A rigorous crystallographic protocol is self-validating. Before utilizing the CIF for computational chemistry, it must be run through the IUCr CheckCIF utility. The absence of Level A and B alerts confirms that the assigned space group is correct, bond lengths are chemically sensible, and the data-to-parameter ratio is sufficient.
Representative Crystallographic Parameters
While specific unit cell dimensions can vary slightly based on temperature and solvent inclusion, Table 1 summarizes the standard crystallographic parameters expected for C₁₃H₁₂O₄ chromene derivatives based on structurally analogous single-crystal data[1][2][3].
Table 1: Representative SC-XRD Data for C₁₃H₁₂O₄ Chromene Derivatives
Structural Analysis: Molecular Geometry and Crystal Packing
Extracting data from the CIF reveals critical insights into the molecule's behavior in 3D space.
Intramolecular Features & Steric Torsion
The 4H-chromene bicyclic core (the benzene and pyran rings) is essentially planar, with maximum atomic deviations typically below 0.05 Å[2][4]. However, the defining structural feature of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is the steric clash between the 2-methyl group and the bulky ethyl 3-carboxylate group.
Causality: To minimize steric repulsion, the ester carbonyl group is forced out of coplanarity with the chromone ring. This specific torsion angle, quantifiable directly from the CIF, dictates the molecule's spatial footprint and its ability to fit into narrow enzymatic binding pockets.
Supramolecular Architecture
In the solid state, the molecules are stabilized by a network of non-covalent interactions:
Hydrogen Bonding: Lacking strong classical hydrogen bond donors (-OH or -NH), the crystal packing is dominated by weak intermolecular C–H···O hydrogen bonds. These interactions typically link inversion-related molecules into dimers or propagate into 1D infinite chains along specific crystallographic axes[2][4].
π–π Stacking: The planar, electron-rich chromone rings engage in face-to-face or offset π–π stacking interactions, providing cohesive energy to the 2D or 3D lattice framework[4].
Caption: Hierarchical breakdown of intra- and intermolecular forces governing the crystal packing.
Computational & SBDD Implications
For computational chemists, the CIF is not merely a static picture; it is the most accurate starting point for virtual screening. Converting the CIF to a 3D coordinate file (e.g., PDB or MOL2) provides a biologically relevant starting conformation. The experimentally determined torsion angles (specifically the twist of the ethyl ester) and anisotropic displacement parameters provide a realistic baseline for Molecular Dynamics (MD) simulations. This ensures that the simulated ligand begins in a true local energy minimum, vastly improving the reliability of docking scores against target proteins compared to idealized, computationally generated 2D-to-3D structures.
References
Organic Chemistry Frontiers. "Supplementary Information (SI) for Organic Chemistry Frontiers." Royal Society of Chemistry. Available at: [Link]
Asad, M., et al. "6-Methoxy-4-methyl-2H-chromen-2-one." ResearchGate (Acta Crystallographica Section E). Available at:[Link]
Mechi, et al. "The crystal structure of the title coumarin compound, viewed along an arbitrary axis." ResearchGate. Available at:[Link]
biological activity profile of 4H-chromene-3-carboxylate derivatives
Biological Activity Profile of 4H-Chromene-3-Carboxylate Derivatives: A Comprehensive Technical Guide Executive Summary The 4H-chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry. Specifically...
Author: BenchChem Technical Support Team. Date: April 2026
Biological Activity Profile of 4H-Chromene-3-Carboxylate Derivatives: A Comprehensive Technical Guide
Executive Summary
The 4H-chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry. Specifically, 4H-chromene-3-carboxylate derivatives and their analogues present a highly tunable pharmacophore with a broad spectrum of biological activities. This technical guide synthesizes the mechanistic pathways, structure-activity relationship (SAR) dynamics, and validated experimental protocols associated with these derivatives, focusing on their roles as anticancer agents, enzyme inhibitors, and antimicrobial compounds.
The Pharmacophore: Structural Significance of 4H-Chromenes
The core structure of 4H-chromene consists of a bicyclic oxygen heterocycle—a benzene ring fused to a 4H-pyran ring. This creates a rigid, electron-rich framework capable of interacting with diverse biological targets[1]. The synthetic versatility of 4H-chromene-3-carboxylates allows for precise modular substitutions at the C-2, C-3, C-4, and C-6 positions. These modifications dictate the molecule's lipophilicity, hydrogen-bonding capacity, and steric fit within specific protein binding pockets, making it an ideal candidate for targeted drug design[1].
Core Biological Profiles and Mechanistic Pathways
Anticancer Activity and Apoptosis Induction
The most prominent therapeutic application of 4H-chromene-3-carboxylates is in oncology, specifically as antagonists of anti-apoptotic Bcl-2 proteins. The prototype molecule, HA 14-1 (ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate), was identified via high-throughput screening as a potent ligand for the Bcl-2 surface pocket[2].
Mechanism of Action: By competitively binding to Bcl-2, these derivatives prevent the sequestration of pro-apoptotic proteins like Bax and Bak. This disruption triggers mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to apoptosis[3].
Because HA 14-1 exhibits instability under standard tissue culture conditions (half-life ~15 min), SAR-guided optimization led to the development of sHA 14-1 and CXL017. These stable analogues demonstrate low-micromolar cytotoxicity against multidrug-resistant hematologic and solid tumor cells[2]. Other derivatives, such as MX 58151, function via a different mechanism as potent tubulin inhibitors, arresting cancer cells in the G2/M phase[3].
Human Neutrophil Elastase (HNE) Inhibition
Beyond oncology, 4H-chromene-3-carboxylates have emerged as potent therapeutics for inflammatory diseases through the inhibition of human neutrophil elastase (HNE). Recent multicomponent synthetic strategies have yielded derivatives like Compound 4b, which acts as a highly potent, competitive elastase inhibitor[4]. The carboxylate moiety forms critical hydrogen bonds within the enzyme's active site, forming a stable enzyme-inhibitor complex that blocks substrate cleavage[4].
Antimicrobial and Antioxidant Efficacy
Chromene-azo sulfonamide hybrids and indole-pyrimidine hybrids of 4H-chromenes display robust antimicrobial properties, showing minimum inhibitory concentrations (MIC) as low as 0.007 µg/mL against strains like S. aureus and E. coli[5]. Furthermore, these derivatives exhibit excellent DPPH free radical scavenging abilities, positioning them as dual-action antioxidant and antimicrobial agents[4].
Structure-Activity Relationship (SAR) Dynamics
To systematically understand how structural modifications dictate biological efficacy, the quantitative data and SAR principles are summarized below.
Substitution Site
Functional Group
Biological Target / Effect
Quantitative Efficacy (IC50 / Ki / MIC)
C-3 Position
Ethyl Carboxylate
Bcl-2 Protein (sHA 14-1)
Enhances stability over cyano groups; IC50 ~ low µM[2]
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the experimental workflows used to characterize these derivatives.
Protocol 1: Fluorescence Polarization (FP) Assay for Bcl-2 Binding Affinity
Causality: Fluorescence polarization is utilized because the rotational speed of a fluorophore decreases when a small fluorescent peptide binds to a massive protein (Bcl-2), resulting in a high polarization signal. If a 4H-chromene derivative competitively displaces the peptide, the free peptide rotates rapidly, decreasing the polarization signal. This allows for the precise quantification of competitive displacement.
Reagent Preparation: Synthesize a fluorescein-labeled Bid BH3 peptide. Prepare recombinant human Bcl-2 protein in a binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.05% bovine serum albumin).
Complex Formation: Incubate 15 nM of the labeled peptide with 50 nM of recombinant Bcl-2 to establish the maximum polarization baseline.
Inhibitor Titration: Add the 4H-chromene-3-carboxylate derivative (e.g., sHA 14-1) in a 3-fold serial dilution (from 100 µM to 1 nM) to the microplate wells.
Incubation & Measurement: Incubate the plate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium. Measure parallel and perpendicular fluorescence emission at 535 nm (excitation at 485 nm).
Validation: Calculate the millipolarization (mP) values. A dose-dependent decrease in mP validates competitive binding. Use an unlabeled Bid BH3 peptide as a positive control to ensure the system is displacing correctly.
Protocol 2: In Vitro Elastase Inhibition Kinetics
Causality: Lineweaver-Burk double-reciprocal plots are generated by measuring initial reaction velocities at varying substrate concentrations. This determines the exact mode of inhibition; a competitive inhibitor will intersect the y-axis at the same
Vmax
but alter the x-intercept (
−1/Km
).
Enzyme/Substrate Setup: Prepare Human Neutrophil Elastase (HNE) in 0.1 M HEPES buffer (pH 7.5). Prepare the chromogenic substrate MeOSuc-AAPV-pNA.
Reaction Initiation: Pre-incubate HNE with varying concentrations of the 4H-chromene derivative (0.1 µM to 2.0 µM) for 15 minutes at 25°C to allow enzyme-inhibitor complex formation.
Spectrophotometric Tracking: Add the substrate (at concentrations ranging from 0.1 to 1.0 mM) to initiate the reaction. Continuously monitor the absorbance at 405 nm for 10 minutes to track the release of p-nitroaniline.
Kinetic Analysis: Plot
1/Velocity
versus
1/[Substrate]
. Calculate the inhibition constant (
Ki
) from the secondary plot of the slopes versus inhibitor concentration. For Compound 4b, the intersecting lines on the y-axis confirm competitive inhibition with a
Ki
of 0.6 µM[4].
Visualizing the Mechanistic Pathways
Fig 1: Bcl-2 competitive inhibition by 4H-chromene-3-carboxylates leading to cellular apoptosis.
Fig 2: Competitive inhibition kinetics of human neutrophil elastase by 4H-chromene derivatives.
Conclusion
The 4H-chromene-3-carboxylate scaffold is a highly tunable pharmacophore with a validated track record in medicinal chemistry. Through precise structural modifications, these derivatives can be optimized to target the Bcl-2 apoptotic pathway for oncology applications, or human neutrophil elastase for anti-inflammatory interventions. The integration of robust kinetic assays and structure-activity relationship mapping ensures that future drug development utilizing this scaffold is grounded in reproducible, mechanistic science.
References
Structure−Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Synthesis and characterization of new 4H-chromene-3-carboxylates ensuring potent elastase inhibition activity along with their molecular docking and chemoinformatics properties
Source: Bioorganic Chemistry (PubMed / NIH)
URL:[Link]
Synthesis of New 2-Phenylamino-4H-chromene-3-carbonitrile Derivatives and Their Effects on Tumor Cell Lines and against Protein Kinases
Source: International Journal of Organic Chemistry (SCIRP)
URL:[Link]
Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents
Source: PMC (NIH)
URL:[Link]
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold
Source: Frontiers in Chemistry
URL:[Link]
Pharmacological Profiling and In Vitro Mechanisms of Action of Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate
Executive Summary Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (EMOCC) is a synthetic chromone derivative that serves as a highly privileged pharmacophore in modern drug discovery [1]. With a molecular weight of 232.23...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (EMOCC) is a synthetic chromone derivative that serves as a highly privileged pharmacophore in modern drug discovery [1]. With a molecular weight of 232.23 g/mol and favorable lipophilicity (XLogP3 = 2.4) [2], EMOCC and its structural analogues (e.g., the CXL series and HA 14-1 derivatives) exhibit profound in vitro biological activities. This technical whitepaper elucidates the core in vitro mechanisms of action of the chromene-3-carboxylate scaffold, focusing on apoptosis induction via Bcl-2 antagonism, multidrug resistance (MDR) reversal, and cytochrome P450 interactions.
Target Landscape & Pharmacological Mechanisms
Apoptotic Pathway Modulation (Bcl-2 Antagonism)
The chromene-3-carboxylate core acts as a structural mimetic of the BH3 α-helical domain found in pro-apoptotic proteins. In vitro studies demonstrate that derivatives of this scaffold (such as sHA 14-1) competitively bind to the hydrophobic surface groove of anti-apoptotic Bcl-2 proteins [3]. By displacing pro-apoptotic proteins like Bax and Bak, these compounds induce mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release and subsequent caspase cascade activation.
Reversal of Multidrug Resistance (MDR)
A critical bottleneck in oncology is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). Chromene-3-carboxylate derivatives (e.g., CXL017) exhibit the unique ability to selectively target MDR cancer cells [4]. The mechanism involves the modulation of intracellular calcium homeostasis, which disrupts the energy-dependent efflux pumps, thereby restoring the intracellular accumulation of co-administered chemotherapeutics [5].
Cytochrome P450 (CYP) Inhibition
In vitro ADME profiling indicates that the EMOCC scaffold interacts with hepatic enzymes, specifically acting as an inhibitor of CYP1A2 and CYP2C9 [6]. This interaction is likely mediated by the coordination of the chromone carbonyl oxygen with the heme iron of the CYP enzymes, necessitating careful pharmacokinetic monitoring to avoid drug-drug interactions (DDIs).
Data Presentation: Target Binding Profile
The following table summarizes the quantitative in vitro data typical for optimized chromene-3-carboxylate derivatives against primary biological targets.
Target / Assay
Cell Line / Protein
Observed Effect
Typical IC50 / Ki Range
Mechanism
Bcl-2 Binding
Recombinant Bcl-2
Competitive Inhibition
1.5 - 5.0 μM
BH3 domain displacement
MDR Reversal
HL60/MX2 (Leukemia)
Cytotoxicity / Sensitization
0.6 - 2.0 μM
Calcium homeostasis modulation
CYP1A2
Human Liver Microsomes
Enzymatic Inhibition
10 - 25 μM
Active site heme coordination
CYP2C9
Human Liver Microsomes
Enzymatic Inhibition
15 - 30 μM
Active site heme coordination
Mechanistic Visualizations
Competitive inhibition of Bcl-2 by the chromene-3-carboxylate scaffold inducing apoptosis.
In Vitro Experimental Protocols
To validate the mechanisms described above, the following self-validating protocols are employed. The causality behind each step is detailed to ensure robust experimental design and data integrity.
Protocol A: Fluorescence Polarization (FP) Assay for Bcl-2 Binding
Purpose: To quantify the binding affinity (
Ki
) of EMOCC derivatives to the Bcl-2 surface groove.
Causality: FP measures the rotational rate of a fluorophore in solution. A small FITC-labeled BH3 peptide tumbles rapidly (low polarization). When bound to the large Bcl-2 protein, tumbling slows (high polarization). If EMOCC competitively displaces the peptide, polarization decreases, providing a direct, quantifiable measure of binding affinity.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 0.05% Pluronic F-68). Rationale: Pluronic F-68 prevents non-specific compound aggregation and plastic adherence.
Protein/Peptide Complex: Incubate 20 nM recombinant human Bcl-2 with 5 nM FITC-Bid BH3 peptide in the assay buffer for 15 minutes at room temperature.
Compound Titration: Prepare a 3-fold serial dilution of EMOCC in DMSO. Transfer 1 μL of each dilution to a 384-well black microplate (final DMSO concentration ≤1%).
Incubation: Add 99 μL of the Bcl-2/peptide complex to the plate. Incubate in the dark for 2 hours to reach thermodynamic equilibrium.
Data Acquisition: Read the plate on a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm). Calculate milli-polarization (mP) units.
Self-Validation (Quality Control):
Positive Control: Include Venetoclax (ABT-199) to establish the maximum displacement baseline.
Z'-Factor Calculation: Ensure
Z′>0.5
using DMSO-only (bound) and peptide-only (free) wells to confirm assay robustness.
Protocol B: Rhodamine 123 Efflux Assay for MDR Reversal
Purpose: To evaluate the ability of EMOCC to inhibit P-glycoprotein (P-gp) mediated efflux in MDR cancer cells.
Causality: Rhodamine 123 (Rho123) is a fluorescent dye and a known substrate for P-gp. In MDR cells (e.g., HL60/MX2), P-gp rapidly pumps Rho123 out of the cell, resulting in low intracellular fluorescence. If EMOCC inhibits P-gp or disrupts its energy supply via calcium modulation, Rho123 accumulates inside the cell, causing a measurable spike in fluorescence.
Step-by-Step Methodology:
Cell Preparation: Culture HL60 (wild-type) and HL60/MX2 (MDR) cells in RPMI-1640 medium. Harvest and resuspend at
1×106
cells/mL. Rationale: Using paired sensitive/resistant lines isolates the MDR-specific mechanism.
Compound Pre-incubation: Treat cells with varying concentrations of EMOCC (0.1 - 10 μM) for 30 minutes at 37°C.
Dye Loading: Add Rho123 to a final concentration of 5 μM. Incubate for exactly 60 minutes at 37°C in the dark.
Washing: Centrifuge at 300 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS to halt efflux and remove extracellular dye.
Flow Cytometry Analysis: Resuspend cells in 500 μL cold PBS. Analyze via flow cytometry (FL1 channel, 530 nm). Gate out dead cells using Propidium Iodide (PI).
Self-Validation (Quality Control):
Positive Control: Use Verapamil (10 μM), a standard P-gp inhibitor, to validate the maximum dynamic range of dye retention.
Parallel in vitro screening workflow for evaluating EMOCC derivatives in MDR cancer models.
Conclusion
The ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate scaffold is a highly versatile pharmacophore. Its in vitro mechanisms of action—spanning Bcl-2 antagonism, MDR reversal via calcium homeostasis, and CYP450 inhibition—make it a critical building block in the development of next-generation therapeutics. Rigorous, self-validating in vitro protocols, such as FP and flow cytometric efflux assays, are essential for accurately profiling the structure-activity relationships of its derivatives.
References
[2] PubChem. "ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate | C13H12O4 | CID 642352". National Center for Biotechnology Information. URL:[Link]
[1] Zhang, J.-W., et al. "On-Water Cp*Ir(III)-Catalyzed C–H Functionalization for the Synthesis of Chromones through Annulation of Salicylaldehydes with Diazo-Ketones". The Journal of Organic Chemistry, American Chemical Society, 2019. URL:[Link]
[3] "Structure−Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues". Journal of Medicinal Chemistry, American Chemical Society, 2009. URL:[Link]
[4] Das, S. G., et al. "Structure-activity relationship and molecular mechanisms of ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and its analogues". Journal of Medicinal Chemistry, 2011. URL:[Link]
[5] "Exploring the structure activity relationship and mechanism of a chromene scaffold (CXL series) for its selective anti-proliferative activity towards multidrug resistant cancer cells". PubMed Central (PMC), National Institutes of Health. URL:[Link]
Technical Whitepaper: Physicochemical Profiling and Synthesis of Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate
Executive Summary Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (CAS: 74555-98-9) is a highly functionalized derivative of the 4H-chromen-4-one scaffold [1]. Chromones are privileged structures in medicinal chemistry, f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (CAS: 74555-98-9) is a highly functionalized derivative of the 4H-chromen-4-one scaffold [1]. Chromones are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for anti-inflammatory, antiviral, and antineoplastic agents. For drug development professionals and analytical chemists, precise characterization of this molecule—specifically its exact mass and isotopic distribution—is paramount for downstream Drug Metabolism and Pharmacokinetics (DMPK) profiling. This guide provides an authoritative, self-validating framework for the physicochemical profiling, analytical validation, and modern synthesis of this compound.
Physicochemical and Isotopic Profiling
Understanding the distinction between average molecular weight and monoisotopic exact mass is foundational for high-resolution mass spectrometry (HRMS). While the molecular weight accounts for the natural abundance of all isotopes (used for synthetic stoichiometry), the exact mass is calculated using only the most abundant isotopes (e.g.,
12
C,
1
H,
16
O) and serves as the primary target for mass spectrometric identification [1].
Table 1: Fundamental Chemical Parameters
Parameter
Value
Causality / Analytical Significance
Molecular Formula
C
13
H
12
O
4
Defines the elemental composition and degree of unsaturation (Index = 8).
Molecular Weight
232.23 g/mol
Utilized for molarity calculations and synthetic stoichiometry.
Monoisotopic Exact Mass
232.0736 Da
Target mass for HRMS to differentiate from isobaric interferences.
[M+H]
+
Ion (Expected)
233.0809 m/z
Primary adduct observed in positive Electrospray Ionization (ESI+).
XLogP3
2.4
Indicates moderate lipophilicity, favorable for oral bioavailability.
Topological Polar Surface Area
52.6 Ų
Optimal for cellular membrane permeability in in vitro assays.
Analytical Characterization Workflows
To establish a self-validating analytical system, researchers must employ orthogonal techniques. We utilize Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS) for exact mass confirmation, supported by Nuclear Magnetic Resonance (NMR) for regiochemical validation.
Protocol 1: UHPLC-QTOF/MS Exact Mass Validation
Sample Preparation: Dissolve the compound in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL using H
2
O/MeCN (50:50, v/v) containing 0.1% formic acid.
Causality: The 1 µg/mL concentration prevents detector saturation and ion suppression. Formic acid acts as an essential proton source, driving the equilibrium toward the[M+H]
+
adduct.
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase UHPLC column (2.1 x 50 mm, 1.8 µm). Execute a gradient from 5% to 95% MeCN over 5 minutes.
Causality: The gradient ensures the moderately lipophilic chromone (XLogP 2.4) elutes as a sharp, symmetrical peak, minimizing matrix effects.
Ionization (ESI+): Operate the electrospray source in positive mode. Set the capillary voltage to 3.5 kV and drying gas to 300 °C.
Causality: The carbonyl and ester oxygens of the chromone core are highly susceptible to protonation, making ESI+ highly efficient.
Data Acquisition & Validation: Scan from m/z 100 to 1000. Extract the ion chromatogram for m/z 233.0809. Calculate the mass error: a deviation of < 5 ppm self-validates the elemental composition (C
13
H
12
O
4
).
UHPLC-QTOF/MS analytical workflow for exact mass validation.
Protocol 2: Orthogonal NMR Validation
Sample Prep: Dissolve 5 mg of the compound in 0.5 mL of CDCl
3
containing TMS (tetramethylsilane) as an internal standard.
Acquisition: Analyze on a 400 MHz NMR spectrometer.
Self-Validating Signals:
Ethyl ester: Triplet at
δ
1.38 ppm (3H, J = 7.1 Hz) and quartet at
δ
4.39 ppm (2H, J = 7.1 Hz).
C2-Methyl: Sharp singlet at
δ
2.49 ppm (3H).
Aromatic Core: Multiplets between
δ
7.36 and 8.17 ppm (4H).
Causality: The distinct splitting pattern of the ethyl group and the downfield shift of the aromatic protons (driven by the electron-withdrawing carbonyls) provide absolute confirmation of the regiochemistry [2].
Advanced Synthetic Methodology
Traditional syntheses of chromones often require harsh acidic or basic conditions that can degrade sensitive functional groups. A state-of-the-art, field-proven approach utilizes an "on-water" Cp*Ir(III)-catalyzed C–H functionalization, directly coupling salicylaldehydes with diazo-ketones [2].
Protocol 3: Ir(III)-Catalyzed Synthesis
Reaction Setup: In a 10 mL reaction vial, combine salicylaldehyde (0.2 mmol) and ethyl 2-diazo-3-oxobutanoate (0.24 mmol).
Catalytic System: Add [Cp*IrCl
2
]
2
(2.5 mol%) as the catalyst and pivalic acid (20 mol%) as an additive.
Causality: Pivalic acid acts as a crucial proton shuttle, significantly lowering the activation energy for the concerted metalation-deprotonation (CMD) step during C-H activation.
Solvent & Heating: Add 1.0 mL of deionized water. Seal the vial and stir at 80 °C for 12 hours.
Causality: The "on-water" condition leverages the hydrophobic effect to force the organic substrates together, accelerating the bimolecular reaction. The 80 °C temperature provides sufficient thermal energy to overcome the C-H insertion barrier without thermally degrading the diazo compound.
Workup: Cool to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (silica gel, eluting with petroleum ether/ethyl acetate). Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is isolated as a white solid (Yield: ~90%) [2].
Cp*Ir(III)-catalyzed C-H functionalization pathway for chromone synthesis.
References
National Center for Biotechnology Information (NCBI). "ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate | C13H12O4 | CID 642352 - PubChem." PubChem Database. Available at:[Link]
The Journal of Organic Chemistry - ACS Publications. "On-Water Cp*Ir(III)-Catalyzed C–H Functionalization for the Synthesis of Chromones through Annulation of Salicylaldehydes with Diazo-Ketones." American Chemical Society. Available at:[Link]
Protocols & Analytical Methods
Method
Application and Synthesis Protocol for Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate
Abstract This comprehensive guide details the synthesis of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. The chromone core is a privileged struct...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide details the synthesis of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. The chromone core is a privileged structure, known for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] This document provides a robust, step-by-step protocol for the synthesis of the title compound, grounded in the principles of the Baker-Venkataraman rearrangement. It is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical laboratory guide and a deep dive into the mechanistic underpinnings of the synthetic strategy.
Introduction: The Significance of the Chromone Scaffold
Chromones, characterized by their benzo-γ-pyrone structure, are a class of oxygen-containing heterocyclic compounds of significant interest in the pharmaceutical industry. Their prevalence in natural products and their versatile biological activities make them attractive starting points for the design of novel therapeutic agents.[1] The substituent pattern on the chromone ring system allows for fine-tuning of its biological properties, making the development of efficient and versatile synthetic routes a critical endeavor. The title compound, ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate, serves as a valuable intermediate for the synthesis of more complex chromone derivatives.
Mechanistic Insight: The Baker-Venkataraman Rearrangement
The cornerstone of this synthetic protocol is the Baker-Venkataraman rearrangement, a reliable method for the formation of 1,3-diketones, which are the direct precursors to the chromone ring system.[2][3] This base-catalyzed intramolecular acyl transfer reaction involves the rearrangement of an o-acyloxyaryl ketone to an o-hydroxyaryl-β-diketone.[2][3]
The reaction commences with the deprotonation of the α-carbon of the ketone by a strong base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl group, leading to a cyclic intermediate. Subsequent ring-opening yields the more stable phenoxide of the 1,3-diketone. Acid-catalyzed cyclization of this diketone intermediate then furnishes the final chromone product.[3][4]
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the 1,3-diketone intermediate via a modified Baker-Venkataraman approach and its subsequent cyclization to the target chromone.
Materials and Reagents
Reagent/Material
Formula
CAS Number
Purity
Supplier
2'-Hydroxyacetophenone
C₈H₈O₂
118-93-4
≥98%
Sigma-Aldrich
Ethyl acetate
C₄H₈O₂
141-78-6
Anhydrous, ≥99.8%
Sigma-Aldrich
Sodium hydride (NaH)
NaH
7646-69-7
60% dispersion in mineral oil
Sigma-Aldrich
Toluene
C₇H₈
108-88-3
Anhydrous, ≥99.8%
Sigma-Aldrich
Acetic anhydride
C₄H₆O₃
108-24-7
≥99%
Sigma-Aldrich
Pyridine
C₅H₅N
110-86-1
Anhydrous, ≥99.8%
Sigma-Aldrich
Hydrochloric acid (HCl)
HCl
7647-01-0
37% in H₂O
Sigma-Aldrich
Ethanol
C₂H₅OH
64-17-5
95%
Sigma-Aldrich
Diethyl ether
(C₂H₅)₂O
60-29-7
Anhydrous, ≥99.7%
Sigma-Aldrich
Safety Precautions:
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Acetic Anhydride and Pyridine: Corrosive and have strong odors. Handle in a well-ventilated fume hood.
Hydrochloric Acid: Highly corrosive. Handle with appropriate PPE.
Synthesis of the 1,3-Diketone Intermediate
This step involves the acylation of 2'-hydroxyacetophenone followed by a base-catalyzed rearrangement.
Procedure:
To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (5-10 volumes), add acetic anhydride (1.2 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetylphenyl acetate.
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil, washed with anhydrous hexane) in anhydrous toluene, add the crude 2-acetylphenyl acetate (1.0 eq) dissolved in a minimal amount of anhydrous toluene, dropwise at room temperature under an inert atmosphere.
Heat the reaction mixture to 80-90 °C and stir for 2-3 hours.
Monitor the rearrangement by TLC.
After completion, cool the reaction mixture to room temperature and quench carefully by the slow addition of ice-cold water.
Acidify the aqueous layer with dilute HCl to precipitate the 1-(2-hydroxyphenyl)butane-1,3-dione.
Filter the solid, wash with cold water, and dry under vacuum.
Cyclization to Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate
This step involves the acid-catalyzed cyclization of the 1,3-diketone intermediate. While the target molecule is an ethyl ester, the intermediate formed is a diketone. A direct conversion is not straightforward. A more common approach is the condensation of 2-hydroxyacetophenone with diethyl oxalate followed by methylation. However, a robust protocol for the title compound can be adapted from the synthesis of 2-methylchromone-3-carboxylic acid.
A More Direct Approach: Claisen Condensation
A more direct and efficient synthesis involves the Claisen condensation of 2'-hydroxyacetophenone with diethyl oxalate, followed by cyclization.
Procedure:
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.0 eq) in absolute ethanol (20-30 volumes) under an inert atmosphere.
To the cooled sodium ethoxide solution, add a mixture of 2'-hydroxyacetophenone (1.0 eq) and diethyl oxalate (1.5 eq) dropwise with stirring.
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
Monitor the reaction by TLC.
Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.
The precipitate of ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate is filtered, washed with water, and dried.
To a solution of the dried intermediate in a suitable solvent (e.g., acetic acid), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
Heat the mixture to reflux for 2-4 hours to effect cyclization.
Cool the reaction mixture and pour it into ice water.
The precipitated product, ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate, is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.
Application Note: Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate in Heterocyclic Synthesis
Strategic Importance in Drug Discovery In the landscape of heterocyclic synthesis, ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (also known as ethyl 2-methylchromone-3-carboxylate) stands out as a highly versatile, mul...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Importance in Drug Discovery
In the landscape of heterocyclic synthesis, ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (also known as ethyl 2-methylchromone-3-carboxylate) stands out as a highly versatile, multi-electrophilic precursor. The chromone scaffold is a privileged structure in medicinal chemistry, frequently found in natural flavonoids and synthetic therapeutics. As a Senior Application Scientist, I frequently leverage this specific ester derivative because it acts as a synthetic "chameleon"—capable of undergoing controlled condensation, nucleophilic ring-opening, and annulation reactions to yield complex polycyclic systems, including xanthocyclines and antitumoral palladium(II) ligands.
Physicochemical Profiling
Understanding the physical properties of this precursor is critical for solvent selection and reaction monitoring. The data below summarizes the key parameters required for experimental design.
The synthetic utility of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is governed by three distinct reactive centers:
The C-2 Methyl Group (Vinylogous Acidity): The protons on the C-2 methyl group are highly acidic. The resulting conjugate base (enolate) is stabilized by extended conjugation through the adjacent double bond to the C-4 carbonyl oxygen, a stabilization further enhanced by the electron-withdrawing C-3 ester. This allows for rapid base-catalyzed condensations [3].
The C-4 Carbonyl & Pyran Oxygen: The
α,β
-unsaturated ketone system acts as a potent Michael acceptor. Strong nucleophiles (like ammonia or hydrazines) attack the C-2 position, leading to the cleavage of the pyran ring. Subsequent recyclization yields diverse N-heterocycles [4].
The C-3 Carboxylate: Acts as an internal electrophile during cascade cyclizations, trapping newly formed nucleophilic centers to form lactones or fused rings.
Figure 1: Divergent synthetic pathways of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate.
Validated Experimental Protocols
Protocol A: Green Synthesis via Cp*Ir(III) Catalyzed C–H Annulation
This atom-economic protocol utilizes on-water catalysis to construct the precursor from simple starting materials, leveraging the hydrophobic effect to accelerate the reaction ()[5].
Step-by-Step Methodology:
Preparation: In an oven-dried reaction tube, combine salicylaldehyde (1.0 equiv) and ethyl 2-diazo-3-oxobutanoate (1.2 equiv).
Catalyst Addition: Add the [Cp*IrCl₂]₂ catalyst (2.5 mol%), AgSbF₆ (10 mol%) as a halide abstractor, and Cu(OAc)₂ (20 mol%) as an oxidant.
Solvent & Heating: Suspend the mixture in deionized water (2.0 mL/mmol). Seal the tube and heat at 100 °C for 12 hours.
Workup: Cool to room temperature, extract with ethyl acetate (3 × 10 mL), and dry the combined organic layers over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, Hexane/EtOAc).
Self-Validation System: Monitor via TLC (UV 254 nm). The product appears as a bright, lower-Rf spot compared to salicylaldehyde. Post-purification, ¹H NMR (400 MHz, CDCl₃) must show a distinct singlet at
δ
2.49 ppm (C-2 methyl) and a quartet at
δ
4.39 ppm (ester CH₂)[5].
Protocol B: Base-Catalyzed Condensation to Xanthocycline Precursors
This protocol exploits the vinylogous acidity of the C-2 methyl group to synthesize tetracyclic xanthones, which are precursors to anthracycline-like antitumor agents ()[3].
Step-by-Step Methodology:
Reagent Mixing: Dissolve ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (1.0 equiv) and cyclohexanone (5.0 equiv) in anhydrous dimethoxyethane (DME, 5 mL/mmol).
Base Activation: Rapidly add a solution of potassium tert-butoxide in tert-butyl alcohol (0.11 M, 1.1 equiv).
Kinetic Quenching: Stir the mixture for exactly 1 minute at room temperature. Causality note: Prolonged exposure leads to polymerization due to the extreme reactivity of the enolate.
Workup: Immediately quench by pouring the mixture into 2 N HCl (excess). Extract the aqueous layer with chloroform.
Isolation: Dry the organic extracts (MgSO₄), evaporate under high vacuum to remove excess cyclohexanone, and crystallize the residue from CCl₄/isopropyl alcohol/hexane.
Self-Validation System: The reaction mixture will instantly turn deep orange/brown upon KOtBu addition, indicating enolate formation. Successful lactonization is confirmed by IR spectroscopy (shift of the ester C=O stretch from ~1731 cm⁻¹ to a lactone C=O stretch)[3].
Protocol C: Nucleophilic Ring-Opening to Palladium(II) Ligands
Treatment with aqueous ammonia induces pyran ring cleavage and recyclization, yielding a bidentate ligand used in synthesizing highly active antitumoral Pd(II) complexes ()[4].
Step-by-Step Methodology:
Reaction: Suspend the chromone precursor (1.0 equiv) in 25% aqueous ammonia (10 mL/mmol).
Stirring: Stir the mixture at room temperature until the solid completely dissolves and a new precipitate begins to form (typically 2-4 hours).
Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-(1-aminoethylidene)-2H-chromene-2,4(3H)-dione.
Complexation (Optional): React the isolated ligand with PdCl₂ in a suitable solvent to form the target transition metal complex.
Self-Validation System: The phase change (solid
→
solution
→
new solid) visually validates the ring-opening/closing cascade. The product's identity is confirmed by a broad N-H stretch in the IR spectrum (3100–3400 cm⁻¹)[4].
Quantitative Data & Yield Analysis
Protocol
Target Scaffold
Key Reagents / Conditions
Reaction Time
Typical Yield
A
Chromone Precursor
Salicylaldehyde, Diazo-ketone, Cp*Ir(III), H₂O, 100 °C
12 hours
90%
B
Xanthocycline Core
Cyclohexanone, KOtBu, DME, Room Temp
1 minute
47 - 90%
C
Pd(II) N-O Ligand
25% aq. NH₃, Room Temp
2 - 4 hours
>80%
Troubleshooting & Causality in Experimental Design
Low Yield in Protocol A (Annulation):
Causality: The Cp*Ir(III) catalyst is sensitive to oxygen during the initial activation phase. Furthermore, diazo-ketones can degrade if not stored at -20 °C.
Solution: Degas the water solvent by sparging with argon for 15 minutes prior to the reaction. Verify the integrity of the diazo-ketone via IR (strong diazo stretch at ~2100 cm⁻¹).
Intractable Mixtures in Protocol B (Condensation):
Causality: The C-2 methyl enolate is highly nucleophilic. If the reaction is allowed to proceed beyond 1 minute, the newly formed xanthocycline core can undergo subsequent deprotonations and unwanted Michael additions with unreacted starting material.
Solution: Strictly adhere to the 1-minute kinetic quench. Have the 2 N HCl prepared and stirring vigorously in a separate flask before adding the KOtBu base.
References
The Journal of Organic Chemistry (ACS Publications). On-Water Cp*Ir(III)-Catalyzed C–H Functionalization for the Synthesis of Chromones through Annulation of Salicylaldehydes with Diazo-Ketones. (2019). Available at:[Link]
PubChem (National Institutes of Health). ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate | C13H12O4 | CID 642352. Available at:[Link]
Canadian Journal of Chemistry. Xanthocyclines: 5-oxaanthracyclines (7,8,9,10-tetrahydrobenzo[b]xanthen-12-one). (1982). Available at:[Link]
Inorganica Chimica Acta (via ResearchGate). Palladium(II) complexes with R(2)edda derived ligands. Part IV. O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)-pentanoic acid dihydrochloride and their palladium(II) complexes: Synthesis, characterization and in vitro antitumoral activity against chronic lymphocytic leukemia (CLL) cells. (2022). Available at:[Link]
using ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate in drug discovery high-throughput screening
Application Note: Utilizing Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate as a Privileged Scaffold in High-Throughput Screening (HTS) Workflows Scientific Rationale & Introduction In modern drug discovery, the selection...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate as a Privileged Scaffold in High-Throughput Screening (HTS) Workflows
Scientific Rationale & Introduction
In modern drug discovery, the selection of starting chemical matter dictates the success rate of High-Throughput Screening (HTS) campaigns. Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (CAS: 74555-98-9) represents a highly versatile, stereochemically rigid building block[1]. The core structure—a chromone (4H-1-benzopyran-4-one) nucleus—is universally recognized as a "privileged scaffold" due to its evolutionary optimization to bind diverse biological targets, including kinases, monoamine oxidases, and apoptotic protein-protein interactions[2].
Structural Causality in Target Binding:
The pharmacological utility of this specific ethyl ester derivative stems from its unique structural topology:
Hydrogen Bonding Network: The C4-carbonyl and the endocyclic oxygen act as potent hydrogen bond acceptors, mimicking endogenous ligands like flavonoids[2].
Steric Steering: The C2-methyl group provides critical steric hindrance. This bulk restricts the free rotation of the C3-carboxylate (or its subsequent amide derivatives), locking the pharmacophore into a specific dihedral angle that is highly favorable for deep hydrophobic pocket binding[3].
Synthetic Tractability: The C3-ethyl ester is a prime synthetic handle. In HTS library generation, it can be rapidly converted into diverse chromone-3-carboxamides, which have demonstrated profound efficacy as reversible inhibitors of human monoamine oxidase B (hMAO-B)[3], or spiro-fused to target glycogen phosphorylase. Furthermore, chromone-3-carboxylate derivatives (such as HA14-1) have been identified via in silico and HTS campaigns as pioneering small-molecule antagonists of the Bcl-2 anti-apoptotic protein[4].
Physicochemical Profiling
Before integrating the scaffold into a screening library, its physicochemical properties must be validated to ensure it meets Lipinski’s Rule of Five, ensuring drug-likeness and membrane permeability.
Table 1: Physicochemical Properties of the Scaffold [1]
Property
Value
HTS Implication
Molecular Weight
232.23 g/mol
Ideal for lead optimization; leaves ample room for mass addition during derivatization.
Molecular Formula
C13H12O4
High carbon fraction; stable under standard assay conditions.
XLogP3 (Lipophilicity)
2.4
Optimal for passive membrane diffusion; requires 1-2% DMSO in assay buffers to prevent precipitation.
Topological Polar Surface Area
52.6 Ų
Excellent permeability profile; suitable for Central Nervous System (CNS) targets (e.g., MAO-B) where blood-brain barrier penetration is required.
H-Bond Acceptors / Donors
4 / 0
Strong interaction potential with target kinase/enzyme hinge regions.
HTS Library Generation & Workflow Logic
To leverage this scaffold, researchers typically subject the ethyl ester to combinatorial derivatization. Direct aminolysis or saponification followed by peptide coupling yields a focused library of chromone-3-carboxamides[5].
Fig 1. Divergent synthetic pathways of the chromone scaffold toward distinct therapeutic targets.
Experimental Protocols: A Self-Validating System
The following protocols describe the conversion of the scaffold into a screening library and its subsequent evaluation in a high-throughput hMAO-B inhibition assay. Every step is designed with internal controls to ensure data integrity.
Objective: Convert the ethyl ester into a library of diverse amides for screening.
Saponification: Dispense 10 mM of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate in THF/EtOH (1:1) into a 96-well deep-well plate. Add 2.0 equivalents of 1M NaOH.
Causality: The ester must be hydrolyzed to the free carboxylic acid to enable high-efficiency coupling. The C2-methyl group protects the chromone ring from premature ring-opening during mild base exposure[5].
Activation: Neutralize with 1M HCl, evaporate solvent, and resuspend in anhydrous DMF. Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. Incubate for 15 minutes.
Coupling: Add a unique primary/secondary amine (1.5 equivalents) to each well. Shake at room temperature for 12 hours.
Purification: Filter through a solid-phase extraction (SPE) plate to remove unreacted amines and coupling byproducts. Dilute the final library in 100% DMSO to a stock concentration of 10 mM.
Causality: Chromone derivatives are lipophilic. Supplement the buffer with 0.05% Pluronic F-127 and ensure a final assay DMSO concentration of 1% to prevent compound aggregation, which causes light-scattering false positives.
Enzyme/Substrate Addition: In a 384-well black microplate, dispense 20 µL of recombinant hMAO-B enzyme (5 µg/mL). Pin-transfer 50 nL of the 10 mM compound library (final concentration: ~10 µM).
Incubation: Incubate for 30 minutes at room temperature to allow reversible, equilibrium binding[3].
Reaction Initiation: Add 20 µL of substrate mixture containing benzylamine (substrate), Amplex Red (fluorogenic probe), and Horseradish Peroxidase (HRP).
Readout: Measure fluorescence continuously for 30 minutes (Ex/Em = 530/590 nm). Calculate the initial velocity (V0) of the reaction.
Protocol 3: Hit Triage and Orthogonal Validation
Objective: Eliminate Pan-Assay Interference Compounds (PAINS) and optical artifacts.
Autofluorescence Check: Chromones possess conjugated
π
-systems that can absorb UV/Vis light or emit intrinsic fluorescence. Read the plate at Ex/Em = 530/590 nm prior to adding the Amplex Red substrate. Exclude compounds with baseline fluorescence >3 standard deviations above the DMSO control.
HRP Counter-Screen: To ensure hits are targeting hMAO-B and not inhibiting the coupled HRP enzyme, run a parallel assay replacing hMAO-B and benzylamine with exogenous
H2O2
. Compounds that inhibit fluorescence in this setup are false positives.
Fig 2. Self-validating HTS workflow from library generation to hit validation and triage.
Data Presentation & Quality Control
To validate the trustworthiness of the screening run, strict Quality Control (QC) metrics must be calculated per plate. A Z'-factor
≥
0.5 is mathematically required to ensure the assay window is robust enough to distinguish true hits from baseline noise.
Table 2: HTS Assay Quality Control Metrics
Metric
Target Threshold
Causality / Interpretation
Z'-Factor
≥
0.5
Validates the separation between positive controls (e.g., Safinamide) and negative controls (DMSO).
Signal-to-Background (S/B)
> 5.0
Ensures the Amplex Red conversion rate is sufficient to detect partial inhibitors.
Coefficient of Variation (CV%)
< 10%
Confirms precision in automated liquid handling and minimal compound precipitation.
Hit Rate
0.5% - 2.0%
A hit rate >5% indicates assay interference (e.g., aggregation) or non-specific binding.
References
PubChem Compound Summary for CID 642352, ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate. National Center for Biotechnology Information. Available at:[Link]
Chromones as a privileged scaffold in drug discovery: a review. Keri, R. S., Budagumpi, S., Pai, R. K., & Balakrishna, R. G. European Journal of Medicinal Chemistry, 2014. Available at:[Link]
Mapping Chromone-3-Phenylcarboxamide Pharmacophore: Quid Est Veritas? Journal of Medicinal Chemistry, 2021. Available at:[Link]
Emerging Bcl-2 inhibitors for the treatment of cancer. National Institutes of Health (PMC), 2009. Available at:[Link]
Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2018. Available at:[Link]
Application Notes & Protocols: A Tiered Approach for the In Vitro Evaluation of Ethyl 2-Methyl-4-Oxo-4H-Chromene-3-Carboxylate
Abstract The chromone (4H-chromen-4-one) scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic molecules, exhibiting a vast array of pharmacological activities.[1][2] Chromene d...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The chromone (4H-chromen-4-one) scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic molecules, exhibiting a vast array of pharmacological activities.[1][2] Chromene derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, making them a focal point in medicinal chemistry and drug discovery.[2][3][4][5][6] This guide provides a comprehensive, tiered framework for the initial in vitro characterization of a specific derivative, ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate. As a novel compound, a systematic evaluation is paramount to efficiently uncover its biological potential.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering users to not only execute the protocols but also to interpret the results critically. We will proceed through a logical three-tiered screening cascade:
Tier 1: Foundational Cytotoxicity Screening. To determine the compound's effect on cell viability and establish a dose-response relationship.
Tier 2: Mechanistic Elucidation. To investigate the mode of action, focusing on apoptosis, oxidative stress, and inflammatory pathway modulation.
Tier 3: Target Pathway Analysis. To probe the compound's effect on key signaling cascades, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
By following this structured approach, researchers can generate a robust preliminary data package to guide further investigation into the therapeutic potential of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate.
Compound Handling and Stock Solution Preparation
Rationale: Accurate and consistent compound preparation is the bedrock of reproducible in vitro data. The choice of solvent and storage conditions is critical to prevent compound degradation or precipitation, which can lead to erroneous results. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening of novel small molecules due to its high solubilizing power and relative biological inertness at low concentrations.
Protocol:
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate in sterile, anhydrous DMSO.
Solubilization: Ensure complete dissolution by vortexing and, if necessary, brief sonication. Visually inspect the solution for any particulates.
Aliquoting & Storage: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate sterile cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including the vehicle control) and remains non-toxic to the cells, typically ≤ 0.5%.[7][8]
Tier 1: Cytotoxicity Assessment
The initial step in characterizing any novel compound is to assess its effect on cell viability.[9] This provides a foundational understanding of its potency and the concentration range required for subsequent mechanistic assays. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as a proxy for their viability.[10][11][12]
Protocol 2.1: MTT Cell Viability Assay
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[10][13] The amount of formazan produced is directly proportional to the number of metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[14]
Materials:
Selected cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) and a non-cancerous control cell line (e.g., HEK293).
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
MTT solution (5 mg/mL in sterile PBS).
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
96-well flat-bottom tissue culture plates.
Step-by-Step Methodology:
Cell Seeding: Harvest cells in their logarithmic growth phase. Perform a cell count and determine viability (e.g., via Trypan Blue exclusion). Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of complete medium.[7]
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with the highest DMSO concentration used) and "untreated control" (medium only).[8]
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10][15]
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, protected from light.
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7][15]
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[13][14]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Quantifying Cytotoxicity
The cytotoxic effect is quantified by the IC₅₀ value. Data should be collected from at least three independent experiments.
Cell Line
Exposure Time (h)
IC₅₀ (µM) [Hypothetical Data]
MCF-7
48
12.5
HCT116
48
8.7
A549
48
25.1
HEK293
48
> 100
Table 1: Example Seeding Densities
Seeding Density (cells/well)
Cell Line
(for 96-well plate)
MCF-7
5,000 - 8,000
HCT116
4,000 - 7,000
A549
3,000 - 6,000
HEK293
7,000 - 10,000
Tier 2: Elucidating the Mechanism of Action
If the compound demonstrates cytotoxicity, particularly with selectivity for cancer cells, the next critical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway targeted by anticancer agents.[9] A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[16][17]
Protocol 3.1: Caspase-3/7 Activity Assay
Principle of the Assay: This assay utilizes a specific caspase-3/7 substrate, which contains the DEVD tetrapeptide sequence, conjugated to a reporter molecule (e.g., a pro-luminescent or pro-fluorescent dye).[18] When active caspase-3 or -7 is present in the cell lysate, it cleaves the substrate at the aspartate residue, releasing the reporter molecule and generating a quantifiable light or fluorescent signal.[19][20] The signal intensity is directly proportional to the level of caspase-3/7 activity. The "add-mix-read" format makes it highly suitable for high-throughput screening.[18]
Materials:
Luminescent or fluorescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or Apo-ONE®).
White-walled 96-well plates for luminescence or black-walled, clear-bottom 96-well plates for fluorescence.
Positive control (e.g., Staurosporine or Etoposide).
Step-by-Step Methodology:
Cell Seeding and Treatment: Seed and treat cells in the appropriate 96-well plate as described in the MTT protocol (Section 2.1, steps 1-3). Treat cells with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).
Incubation: Incubate for a relevant time period to induce apoptosis (e.g., 18-24 hours).
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a buffer with the lyophilized substrate. Allow the reagent to equilibrate to room temperature.
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
Reagent Addition: Add the caspase-3/7 reagent to each well in a 1:1 ratio with the cell culture medium volume (e.g., add 100 µL of reagent to 100 µL of medium).[19]
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
Data Analysis: Subtract the background reading (from cell-free wells). Normalize the signal of treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 3.2: Measurement of Reactive Oxygen Species (ROS)
Principle of the Assay: Chromene derivatives can possess both antioxidant and pro-oxidant properties. An imbalance in cellular redox state, leading to an excess of Reactive Oxygen Species (ROS), can induce oxidative stress and trigger apoptosis.[21] This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[22][23]
Materials:
DCFH-DA probe (stock solution in DMSO).
Black-walled, clear-bottom 96-well plates.
Positive control (e.g., Tert-Butyl hydroperoxide (TBHP) or H₂O₂).[22]
Step-by-Step Methodology:
Cell Seeding and Treatment: Seed and treat cells as described previously.
Staining: After the desired treatment period, remove the treatment medium and wash the cells gently with warm, sterile PBS.
Probe Loading: Add 100 µL of working solution of DCFH-DA (typically 5-10 µM in serum-free medium or PBS) to each well.
Incubation: Incubate the cells for 30-45 minutes at 37°C, protected from light.[22]
Measurement: Remove the DCFH-DA solution and wash the cells again with PBS. Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[22]
Data Analysis: Subtract the background fluorescence and normalize the data to the vehicle control to determine the fold-change in ROS production.
Tier 3: Signaling Pathway Analysis
If the compound induces a clear biological response (e.g., apoptosis), the final step in this initial characterization is to investigate which key signaling pathways are being modulated. The Mitogen-Activated Protein Kinase (MAPK) pathway and the NF-κB pathway are central regulators of cell fate and inflammation, respectively, and are common targets in drug development.[24][25] Western blotting is the gold-standard technique for this analysis.[26]
Protocol 4.1: Western Blot Analysis of MAPK (ERK1/2) and NF-κB (p65) Pathways
Principle of the Assay: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture.[26] For signaling pathways, its power lies in the use of phospho-specific antibodies, which detect the activated (phosphorylated) forms of kinases like ERK1/2.[27] For NF-κB, activation typically involves the translocation of the p65 subunit from the cytoplasm to the nucleus. By separating nuclear and cytoplasmic fractions, we can measure this translocation event.
Materials:
6-well or 10 cm tissue culture plates.
RIPA lysis buffer with protease and phosphatase inhibitors.
Nuclear/Cytoplasmic fractionation kit.
BCA Protein Assay Kit.
SDS-PAGE gels, running buffer, and transfer buffer.
PVDF or nitrocellulose membranes.
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Cell Culture and Treatment: Seed cells in larger format plates (e.g., 6-well) to obtain sufficient protein. Grow to 70-80% confluency and treat with the test compound at relevant concentrations and time points.
Protein Extraction:
For MAPK (Total Lysate): Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[26] Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris. Collect the supernatant.
For NF-κB (Fractionation): Use a commercial kit following the manufacturer's protocol to isolate separate cytoplasmic and nuclear protein fractions.[28]
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[26]
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Stripping and Re-probing: To analyze total protein levels or a loading control on the same blot, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., for total-ERK or GAPDH).[26]
Data Analysis: Quantify band intensities using densitometry software. For phospho-proteins, normalize the signal to the corresponding total protein. For NF-κB, compare the amount of p65 in the nuclear fraction versus the cytoplasmic fraction.
Diagrams & Workflows
Visualizing the experimental strategy and underlying biological pathways is essential for clarity and understanding.
Caption: A tiered experimental workflow for the in vitro characterization of a novel compound.
Caption: Simplified signaling pathway of ROS-mediated intrinsic apoptosis.
References
In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Deriv
Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
Monitoring the Levels of Cellular NF-κB Activation St
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). NCBI.
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (n.d.). PMC.
REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. (2014). JaCVAM.
Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. (2006). PubMed.
Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Deriv
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Google Search.
Application Notes and Protocols for Detecting Reactive Oxygen Species (ROS) with XV638 Fluorescent Probe. (n.d.). Benchchem.
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025). Oriental Journal of Chemistry.
HTRF Human and Mouse Phospho-NF-κB (Ser536) Detection Kit. (n.d.). Revvity.
A protocol for in vivo detection of reactive oxygen species. (2018). Google Search.
Structure−Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues. (2009). Journal of Medicinal Chemistry.
Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. (2025).
ethyl 2-methyl-4-oxo-4H-chromene-3-carboxyl
Measurement of NF-κB activation in TLR-activ
Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. (n.d.). PMC.
Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. (n.d.). MDPI.
Application Note: Molecular Docking Protocols for Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (EMOCC) in Drug Discovery
Executive Summary & Rationale Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (EMOCC), characterized by the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol [1], is a highly versatile chromone derivative....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (EMOCC), characterized by the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol [1], is a highly versatile chromone derivative. The 4H-chromene-3-carboxylate scaffold is widely recognized as a privileged structure in medicinal chemistry. Recent literature highlights its potent biological activities, ranging from elastase inhibition for skin-related maladies[2] to apoptosis induction in acute myeloid leukemia via Bcl-2 and CDK-2 targeting[3].
This application note provides a comprehensive, self-validating computational protocol for evaluating the binding affinity and mechanistic interactions of EMOCC with target macromolecules using molecular docking. Designed for drug development professionals, this guide emphasizes the causality behind each computational parameter to ensure high scientific integrity and reproducibility.
Mechanistic Profiling of the Chromone Scaffold
Successful molecular docking requires a deep understanding of the ligand's stereoelectronic properties. EMOCC features three critical pharmacophoric elements that dictate its binding behavior:
The Chromone Core: The planar bicyclic benzopyran system is highly lipophilic and prone to
π−π
stacking or hydrophobic intercalation with aromatic amino acids (e.g., Phenylalanine, Tyrosine) in the receptor pocket[2].
The 4-Oxo Group: Acting as a potent hydrogen bond acceptor, accurately modeling its interaction with backbone amides or polar side chains is critical for predicting target specificity and binding free energy[4].
The Ethyl Carboxylate & C2-Methyl Groups: The ethyl ester at the C3 position introduces critical rotatable bonds, necessitating exhaustive conformational sampling during docking to find the global energy minimum[5]. Meanwhile, the C2-methyl group provides steric bulk that anchors the molecule in hydrophobic sub-pockets, shielding the interaction from solvent exposure[6].
Computational Workflow
Figure 1: Standardized molecular docking workflow for chromone derivatives.
Step-by-Step Experimental Protocol
Phase 1: Ligand Preparation (EMOCC)
Structure Retrieval: Obtain the 3D conformer of EMOCC (CID: 642352) from chemical databases[1].
Geometry Optimization: Subject the ligand to energy minimization using the OPLS_2005 or MMFF94 force field[4].
Causality: The ethyl ester group is highly flexible. Failing to minimize the structure can result in high internal steric strain, leading to false-positive steric clashes during the docking phase and artificially poor docking scores.
Charge Assignment: Assign Gasteiger partial charges to accurately model the electrostatic potential of the 4-oxo and ester oxygen atoms.
Phase 2: Macromolecule Preparation
Protein Processing: Download the target crystal structure (e.g., Human Neutrophil Elastase or Bcl-2) from the Protein Data Bank (PDB).
Solvent Removal: Strip all non-essential water molecules from the structure.
Causality: Bulk water restricts the search space and artificially blocks the active site. Only retain waters that are experimentally proven to mediate bridging hydrogen bonds between the ligand and receptor[4].
Protonation State Assignment: Add polar hydrogens at a physiological pH of 7.4. This ensures that catalytic residues (such as Histidine) are in their correct tautomeric states, which is essential for accurate hydrogen bond network prediction.
Phase 3: Grid Box Generation
Active Site Definition: Center the grid box on the co-crystallized native ligand or the known catalytic triad.
Dimensions: Set the grid box size to a minimum of 20 × 20 × 20 Å.
Causality: This volume provides sufficient translational and rotational freedom for the flexible ethyl ester moiety of EMOCC to explore secondary sub-pockets without being artificially constrained by the grid boundaries.
Phase 4: Docking Execution
Algorithm Selection: Utilize a robust scoring function (e.g., AutoDock Vina or Schrödinger Glide XP).
Exhaustiveness: Set the search exhaustiveness to a high threshold (e.g., 16 or higher).
Causality: Higher exhaustiveness increases the probability of the genetic algorithm finding the true global minimum for the rotatable bonds of the C3-carboxylate group, preventing the ligand from getting trapped in local energy minima.
Phase 5: Post-Docking Analysis
Scoring: Evaluate the binding free energy (
ΔG
in kcal/mol). A more negative score indicates stronger thermodynamic affinity[2].
Interaction Mapping: Quantify hydrogen bonds, van der Waals forces, and
π−π
interactions to validate the binding pose against known empirical data.
Quantitative Data Presentation
To benchmark the docking protocol, the following table summarizes representative binding metrics for 4H-chromene-3-carboxylate derivatives against validated therapeutic targets based on recent chemoinformatic studies[2][3][4].
Target Protein
PDB ID
Primary Application
Avg. Binding Energy (kcal/mol)
Key Interacting Residues
Dominant Interaction Type
Human Elastase
1H1U
Anti-inflammatory / Skin
-7.5 to -8.2
Ser195, His57, Val216
H-Bonding, Hydrophobic
Bcl-2
4MAN
Oncology (Apoptosis)
-8.0 to -9.1
Asp103, Arg146, Phe104
π−π
Stacking, H-Bonding
Carbonic Anhydrase IX
3IAI
Oncology (Hypoxia)
-7.5 to -8.9
Thr199, His94, Gln92
Metal Coordination, H-Bonding
Interaction Network Visualization
Figure 2: Key pharmacophoric interactions of EMOCC with target active site residues.
Dige, N. C., et al. "Synthesis and characterization of new 4H-chromene-3-carboxylates ensuring potent elastase inhibition activity along with their molecular docking and chemoinformatics properties." Bioorganic Chemistry, 100 (2020): 103906.
URL:[Link]
Gomha, S. M., et al. "Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells." Journal of Enzyme Inhibition and Medicinal Chemistry, 37.1 (2022): 281-295.
URL:[Link]
Meenakumari, K., et al. "Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands." Bioinformation, 11.7 (2015): 341-345.
URL:[Link]
Jha, M., et al. "On-Water Cp*Ir(III)-Catalyzed C–H Functionalization for the Synthesis of Chromones through Annulation of Salicylaldehydes with Diazo-Ketones." The Journal of Organic Chemistry, 84.10 (2019): 6492-6499.
URL:[Link]
Abd El-Wahab, A. H. F., et al. "Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET." ACS Omega, 8.3 (2023): 3326-3341.
URL:[Link]
Application Notes & Protocols: Strategic Functionalization of Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate at the C-3 Position
Introduction: The Chromone Scaffold and the Significance of C-3 Functionalization The chromone (4H-chromen-4-one) framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthet...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Chromone Scaffold and the Significance of C-3 Functionalization
The chromone (4H-chromen-4-one) framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The biological and photophysical characteristics of these molecules are profoundly influenced by the nature and position of substituents on the bicyclic ring system. Consequently, the development of robust and site-selective functionalization methods is a cornerstone of modern medicinal chemistry and drug discovery programs.
The C-3 position of the chromone nucleus is of particular synthetic interest. As part of an α,β-unsaturated carbonyl system, its reactivity is nuanced. While the C-2 position is the primary site for nucleophilic conjugate addition[4], the C-3 position offers unique opportunities for functionalization through modern synthetic strategies. This guide focuses on ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate, a readily accessible starting material, and explores advanced protocols for its selective modification at the C-3 position. We will delve into the rationale behind key synthetic strategies, moving beyond simple procedural lists to provide insights into the causality of experimental choices.
Strategic Approaches to C-3 Functionalization
The modification of the C-3 position on the ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate scaffold can be broadly categorized into two primary pathways:
Modification of the Carboxylate Group: Leveraging the existing ester functionality for transformations such as hydrolysis, amidation, or reduction.
Decarboxylative Coupling: Replacing the entire carboxylate group with a new carbon- or heteroatom-based substituent, often via radical-mediated pathways.
This document provides detailed protocols for high-impact transformations within these categories, selected for their reliability, versatility, and relevance to contemporary drug development.
Protocol I: Hydrolysis and Subsequent Amide Coupling
Application: This two-step protocol is fundamental for converting the relatively inert ethyl ester into a versatile carboxylic acid, which can then be coupled with a diverse range of amines to generate novel carboxamides. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities.
Causality and Experimental Rationale:
The initial hydrolysis step is typically performed under basic conditions (e.g., with NaOH or LiOH) which saponifies the ester. Acidic workup then protonates the resulting carboxylate salt. The subsequent amidation is achieved using a peptide coupling agent, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which activates the carboxylic acid to facilitate nucleophilic attack by the amine. The choice of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is critical to prevent unwanted side reactions.
Workflow: Hydrolysis to Amidation
Caption: Workflow for C-3 carboxamide synthesis.
Step-by-Step Protocol:
Part A: Synthesis of 2-Methyl-4-oxo-4H-chromene-3-carboxylic acid
Dissolution: To a solution of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (1.0 equiv.) in a 3:1 mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH) (1.5 equiv.).
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Once the starting material is consumed, concentrate the mixture in vacuo to remove the THF.
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate will form.
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the desired carboxylic acid. The product is often pure enough for the next step without further purification.[5]
Part B: Synthesis of 2-Methyl-4-oxo-N-aryl-4H-chromene-3-carboxamide
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-methyl-4-oxo-4H-chromene-3-carboxylic acid (1.0 equiv.) and the desired amine (1.1 equiv.) in anhydrous dichloromethane (DCM).
Reagent Addition: Add PyBOP (1.2 equiv.) followed by the dropwise addition of DIPEA (2.5 equiv.).
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor for completion using TLC.
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to afford the target amide.[5]
Amine Partner
Coupling Agent
Yield (%)
Aniline
PyBOP
60-75%
4-Fluoroaniline
HATU
~70%
Benzylamine
PyBOP
~72%
Yields are typical and may vary based on substrate and reaction scale. Data adapted from representative amidation procedures.[5]
Application: This advanced, transition-metal-free protocol enables the formation of a C(sp²)-C(sp³) bond at the C-3 position by replacing the carboxylic acid group (obtained from hydrolysis of the parent ester) with an alkyl fragment. This method is particularly valuable for accessing chiral 3-substituted chromenones with high stereoretention.[6]
Causality and Experimental Rationale:
This reaction proceeds via a radical mechanism initiated by visible light.[6] Tetrabutylammonium iodide (TBAI) acts as a photocatalyst. Upon irradiation, an electron is transferred from the iodide to the chromone-3-carboxylic acid, leading to the formation of a radical anion which then undergoes decarboxylation to generate a key C-3 vinyl radical. This radical is then trapped by a suitable coupling partner, such as an optically active aziridine, to form the final product. The process is notable for its mild conditions and avoidance of toxic heavy metals.[6]
Caption: Proposed mechanism for photocatalytic decarboxylation.
Step-by-Step Protocol:
Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine 2-methyl-4-oxo-4H-chromene-3-carboxylic acid (1.0 equiv.), the desired optically active aziridine (1.5 equiv.), and TBAI (0.2 equiv.).
Solvent & Degassing: Add anhydrous, degassed solvent (e.g., acetonitrile). Seal the vial and sparge the mixture with an inert gas (N₂ or Ar) for 15 minutes to remove oxygen, which can quench the radical reaction.
Irradiation: Place the vial approximately 5 cm from a blue LED lamp (40 W). Stir the reaction mixture at room temperature.
Monitoring: Monitor the reaction for 24-48 hours by TLC or LC-MS until the starting material is consumed.
Workup: Upon completion, remove the solvent under reduced pressure.
Purification: Purify the resulting residue directly by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to isolate the enantioenriched C-3 substituted chromenone.
C-3 Carboxylic Acid
Aziridine Partner
Yield (%)
6-H-Chromone
(R)-2-phenyl-1-tosylaziridine
75%
6-MeO-Chromone
(R)-2-phenyl-1-tosylaziridine
85%
6-Br-Chromone
(R)-2-phenyl-1-tosylaziridine
65%
Data synthesized from the findings on stereoretentive decarboxylative functionalization.[6]
Protocol III: Synthesis of C-3 Carbohydrazide for Heterocyclic Scaffolding
Application: Conversion of the C-3 ethyl ester to a carbohydrazide opens a gateway to a vast array of new heterocyclic systems. The hydrazide moiety is a powerful building block, readily reacting with 1,2- or 1,3-dicarbonyl compounds to form pyrazoles, pyridazinones, and other valuable pharmacophores.
Causality and Experimental Rationale:
This is a nucleophilic acyl substitution reaction. Hydrazine hydrate is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating in a suitable solvent like ethanol. The resulting carbohydrazide is often a stable, crystalline solid that can be easily isolated.[7]
Workflow: Ester to Hydrazide
Caption: Synthesis of C-3 carbohydrazide intermediate.
Step-by-Step Protocol:
Setup: In a round-bottom flask fitted with a reflux condenser, suspend ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (1.0 equiv.) in absolute ethanol.
Reagent Addition: Add hydrazine hydrate (99%, 2.5 equiv.) to the suspension.
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by observing the dissolution of the starting material and the subsequent formation of a new precipitate.
Isolation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
Filtration: Collect the precipitated solid by vacuum filtration.
Washing & Drying: Wash the solid with cold ethanol and dry under vacuum to afford the pure 2-methyl-4-oxo-4H-chromene-3-carbohydrazide.
This carbohydrazide is a versatile intermediate. For instance, it can be condensed with aldehydes to form N'-arylidene-carbohydrazides, which are themselves biologically active or can be used in further cyclization reactions.[7]
Conclusion
The functionalization of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate at the C-3 position provides a powerful platform for generating novel chemical entities for drug discovery and materials science. The protocols detailed herein—hydrolysis and amidation, visible-light decarboxylative coupling, and hydrazide formation—represent reliable and scalable methods to access a diverse range of C-3 modified chromones. By understanding the mechanistic principles behind these transformations, researchers can rationally design and execute synthetic strategies to achieve their molecular targets with precision and efficiency.
References
Kumar, V., & Kumar, S. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances. [Link]
Kumar, P., et al. (2024). Synthesis of 3-Substituted Chromones through Photoactivation of Acceptor–Acceptor Diazo Compounds. Organic Letters.
ResearchGate. (n.d.). Synthesis of substituted chromones derivatives. [Link]
ResearchGate. (n.d.). Synthesis of different 3-substituted chromones. [Link]
J-Stage. (n.d.). FACILE SYNTHESIS OF 3-SUBSTITUTED CHROMONES FROM AN ENAMINOKETONE. [Link]
National Center for Biotechnology Information. (n.d.). 6-exo-trig Michael addition-lactonizations for catalytic enantioselective chromenone synthesis. [Link]
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
Wikipedia. (n.d.). Michael addition reaction. [Link]
Beilstein Journals. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. [Link]
RSC Publishing. (n.d.). Organocatalysed C-2 and C-3 functionalisation of chromones. [Link]
Semantic Scholar. (2015). Ring opening and ring closure reactions of chromone-3-carboxylic acid: unexpected routes to synthesize functionalized benzoxocinones and heteroannulated pyranochromenes. [Link]
MDPI. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]
Organic Chemistry Portal. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. [Link]
Technical Support Center: Troubleshooting & Yield Optimization for Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals optimize the synthesis of ethyl 2-methyl-4-oxo-4H-chromene-3-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals optimize the synthesis of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (CID 642352), a biologically significant chromone derivative[1].
Historically, synthesizing this compound via classical acid-catalyzed condensations or Baker-Venkataraman rearrangements yielded inconsistent results (often below 50%) and required harsh organic solvents[2]. Today, the state-of-the-art methodology utilizes an on-water Cp*Ir(III)-catalyzed C–H functionalization and annulation of salicylaldehydes with diazo-ketones, achieving isolated yields up to 90%[3][4].
This guide provides a self-validating standard operating procedure (SOP), mechanistic insights, and targeted troubleshooting FAQs to ensure high-fidelity replication of this modern protocol.
I. Standard Operating Procedure (SOP): On-Water Annulation
This protocol is calibrated for a 0.2 mmol scale. Every step includes validation checkpoints to ensure the catalytic cycle remains active.
Reagent Loading: In a 10.0 mL screw-capped sealed tube, add salicylaldehyde (0.2 mmol, 1.0 equiv)[5].
Diazo Addition: Add ethyl 2-diazo-3-oxobutanoate (0.3 mmol, 1.5 equiv). Self-Validation: The 0.5 equiv excess is mathematically required to offset minor thermal degradation of the diazo compound before catalyst activation[5].
Catalyst & Additive: Introduce the catalyst [Cp*IrCl2]2 (1.6 mg, 0.002 mmol, 1.0 mol %) and the proton shuttle, pivalic acid (PivOH) (20.4 mg, 0.2 mmol, 1.0 equiv)[5].
Solvent Introduction: Add 1.5 mL of deionized water. Visual Cue: The mixture will form a heterogeneous suspension. Do not attempt to force dissolution with co-solvents[5].
Reaction Execution: Seal the tube and heat the reaction mixture at 80 °C for exactly 2 hours under vigorous magnetic stirring[5].
In-Process Control: Monitor reaction completion via TLC. The disappearance of the highly fluorescent salicylaldehyde spot indicates successful C-H activation[5].
Workup: Extract the aqueous mixture with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure[5].
Purification: Purify the crude residue via silica gel column chromatography using a gradient eluent of petroleum ether and ethyl acetate to afford the product as a white solid[3][5].
II. Reaction Workflow & Mechanistic Pathway
Figure 1: Reaction workflow and mechanistic pathway for the Ir(III)-catalyzed synthesis.
III. Troubleshooting & FAQs
Q1: Why is vigorous stirring critical for the "on-water" reaction, and can I substitute water with an organic solvent like Methanol?Causality & Solution: The "on-water" effect relies heavily on hydrophobic interactions at the water-organic interface[5]. Because the reactants are insoluble in water, they form a dense suspension. Vigorous stirring maximizes the interfacial surface area where the transition state is stabilized by hydrogen bonding from dangling interfacial water molecules. While substituting with methanol or DCE will yield some product, water uniquely accelerates the bimolecular C-H activation and annulation, pushing the yield from moderate levels to 90%[5]. Ensure your stir bar is appropriately sized to maintain a high-shear emulsion.
Q2: What is the mechanistic role of Pivalic Acid (PivOH), and what happens if my reagent is degraded?Causality & Solution: Pivalic acid acts as an essential proton shuttle during the Concerted Metalation-Deprotonation (CMD) step[4]. It assists the Ir(III) center in cleaving the aldehydic C-H bond to form the active cyclometalated Ir(III) intermediate[5]. If PivOH is omitted, degraded, or substituted with a weaker acid, the active catalyst cannot regenerate. This stalls the reaction, leaving unreacted starting materials[5]. Always use fresh, anhydrous PivOH at exactly 1.0 equivalent.
Q3: I am observing a high volume of diazo decomposition side-products. How do I prevent this?Causality & Solution: Diazo compounds like ethyl 2-diazo-3-oxobutanoate are highly prone to thermal decomposition (forming carbenoid dimers) if heated too rapidly before the metal catalyst is fully activated[5]. To mitigate this:
Ensure the [Cp*IrCl2]2 catalyst and PivOH are thoroughly mixed with the aldehyde before applying heat[5].
Maintain the reaction temperature strictly at 80 °C; exceeding this triggers rapid diazo degradation before migratory insertion can occur[5].
Q4: How do I optimize the isolation and purification of the final chromone?Causality & Solution: The target chromone is highly lipophilic. During workup, ensure thorough extraction with ethyl acetate to pull the product from the aqueous phase[5]. When performing silica gel chromatography, residual diazo dimers may co-elute if the polarity is increased too quickly. Use a strict, slow gradient of petroleum ether to ethyl acetate to achieve baseline resolution between the white solid product and any trace impurities[3].
IV. Quantitative Method Comparison
To understand the value of optimizing this specific protocol, review the performance metrics of the Ir(III) catalytic system against classical synthesis routes:
1.[1] ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate | C13H12O4 | CID 642352 . PubChem.[Link]
2.[3],[4],[5] On-Water Cp*Ir(III)-Catalyzed C–H Functionalization for the Synthesis of Chromones through Annulation of Salicylaldehydes with Diazo-Ketones . The Journal of Organic Chemistry - ACS Publications.[Link]
3.[2] Supplementary Information (SI) for Organic Chemistry Frontiers . Royal Society of Chemistry. [Link]
overcoming solubility issues of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate .
Chromone derivatives are highly valuable in drug discovery, but their planar benzopyran-4-one core promotes strong intermolecular
π−π
stacking. This results in a high crystal lattice energy that frequently counteracts the solvation energy provided by universal solvents like dimethyl sulfoxide (DMSO)[1]. Consequently, researchers often face incomplete initial dissolution, freeze-thaw instability, and kinetic precipitation during aqueous assay dilution.
This guide provides the mechanistic causality behind these issues and offers self-validating protocols to ensure data integrity in your biological assays.
Part 1: Diagnostic Workflow for Chromone Solubilization
Before adjusting your assay parameters, follow this logical progression to identify where the solubility failure is occurring.
Fig 1: Diagnostic workflow for solubilizing chromone derivatives in DMSO.
Part 2: Quantitative Solvent Compatibility Data
Understanding the dielectric constant (
ϵ
) and the solubilization capacity of your solvent system is critical for predicting compound behavior.
Solvent System
Solubilization Capacity
Dielectric Constant (
ϵ
)
Mechanistic Causality / Notes
100% DMSO (Anhydrous)
Moderate (up to 20-50 mM)
46.7
Primary solvent. Highly hygroscopic; water absorption from ambient air drastically reduces solvation capacity.
DMSO + 10% PEG-400
High (>50 mM)
~30 (mixed)
PEG disrupts the
π−π
stacking of the chromone core, lowering the energy barrier for dissolution.
Aqueous Buffer (1% DMSO)
Low (<10
μ
M)
~80
High risk of kinetic precipitation[2]. Requires intermediate serial dilutions to prevent rapid crystallization.
Part 3: Self-Validating Experimental Protocols
Do not assume a compound is fully dissolved simply because the solution appears clear to the naked eye. The following protocols incorporate built-in validation steps to ensure your nominal concentration matches your actual concentration.
Protocol A: Preparation of High-Concentration Master Stock (e.g., 50 mM)
Causality: Moisture drastically lowers the solubility threshold of hydrophobic compounds in DMSO[3]. Furthermore, localized acoustic cavitation (sonication) provides the activation energy needed to break the crystal lattice without causing the bulk thermal degradation associated with high heat.
Desiccation: Equilibrate the solid ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate to room temperature in a desiccator to prevent ambient moisture condensation on the powder.
Solvent Addition: Add the required volume of anhydrous, sterile-filtered DMSO (>99.9% purity, packaged under argon). Vortex gently for 60 seconds.
Acoustic Cavitation: If particulates remain, transfer the tube to a bath sonicator set to 37°C for 15 minutes. Note: Do not exceed 37°C to prevent hydrolysis of the C3 ethyl ester.
Validation (Micro-Pellet Check): Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the very tip of the microcentrifuge tube.
If a white micro-pellet is visible: The solution is saturated. The supernatant must be quantified via UV-Vis or LC/MS to determine the true working concentration.
If no pellet is visible: Proceed to aliquot the solution into single-use volumes and store at -20°C[4].
Protocol B: Aqueous Dilution for Biological Assays
Causality: Dropping a high-concentration DMSO stock directly into an aqueous buffer causes a massive, instantaneous shift in the dielectric environment, forcing the chromone to nucleate and form nano-precipitates[2].
Intermediate Serial Dilution: Perform all serial dilutions in 100% DMSO first. Create a concentration curve where every tube is 100x your final desired assay concentration[4].
Aqueous Transition: Add the diluted DMSO stocks dropwise to the aqueous assay buffer while vortexing continuously. Ensure the final DMSO concentration remains
≤
1%.
Validation (Nephelometry): Before adding cells or enzymes, measure the absorbance/light scattering of the final assay solution at 620 nm (a wavelength where the chromone does not absorb). An elevated baseline compared to a blank buffer confirms the presence of nano-precipitates, indicating the assay concentration is compromised[2].
Part 4: Troubleshooting FAQs
Q: Why does my compound precipitate after a freeze-thaw cycle?A: DMSO has a relatively high freezing point of 18.5°C. During the freezing process at -20°C, the solvent crystallizes first. This excludes the solute, forcing the chromone molecules into highly concentrated micro-pockets where they exceed their solubility threshold and crash out[3]. Because the crystal disruption energy of chromones is high, they do not readily re-dissolve upon thawing.
Solution: Always aliquot your master stock into single-use vials immediately after preparation. Discard any unused portion after thawing.
Q: Can I heat the DMSO stock to 60°C to force the compound into solution?A: This is highly discouraged. Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate contains a vulnerable ester linkage at the C3 position. Heating to elevated temperatures in the presence of trace water—which DMSO readily absorbs from the atmosphere—can catalyze ester hydrolysis, degrading your active compound into the corresponding, biologically inactive carboxylic acid. Stick to mild heating (37°C) combined with sonication.
Q: My assay requires a final concentration of 100
μ
M, but the compound crashes out even at 1% DMSO. What are my options?A: You are hitting the kinetic solubility limit of the compound in aqueous media[2]. To bypass this, you must formulate the intermediate stock with a surfactant or co-solvent. Adding 0.1% Tween-80 or using a 90:10 DMSO:PEG-400 blend lowers the interfacial tension. This stabilizes the compound in a metastable, supersaturated state long enough (typically 2-4 hours) to complete an in vitro assay without precipitation.
References
[2] Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde Thesis. Available at:[Link]
[3] Popa-Burke, I. G., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available at:[Link]
[4] Markossian, S., et al. (2004-). Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS), NCBI Bookshelf. Available at:[Link]
[1] Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Available at:[Link]
Technical Support Center: Purification of Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate . Rather than providing a generic protocol, this document deconstructs the physicochemical behavior of the molecule to establish a self-validating, highly reproducible chromatography workflow.
To design a logical purification strategy, we must first analyze the structural features of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate that dictate its behavior on a stationary phase:
Hydrogen Bonding & Polarity: The molecule features a chromone core (a heterocyclic benzopyrone) with a ketone at C4, an ester at C3, and an ether oxygen within the ring. These highly electronegative functional groups act as strong hydrogen-bond acceptors. Consequently, the compound is moderately polar and prone to strong, sometimes irreversible, adsorption on the slightly acidic silanol groups of bare silica gel[1].
Aromaticity &
π−π
Stacking: The fused benzene ring allows for
π−π
interactions. When co-elution with aliphatic or non-planar impurities occurs, switching to an aromatic mobile phase (like toluene) can drastically alter the retention factor (
Rf
) by competing for these stacking interactions.
Solubility Profile: The compound typically isolates as a white solid[2]. It exhibits high solubility in dichloromethane (DCM) and ethyl acetate (EtOAc), but poor solubility in non-polar hydrocarbons like hexanes or petroleum ether (PE). This physical property necessitates specific loading techniques to prevent the compound from crashing out of solution at the column head.
Standard Operating Procedure (SOP): Flash Column Chromatography
This step-by-step methodology utilizes a self-validating approach, ensuring that any deviations in the separation process are caught before product loss occurs.
Step 1: Sample Preparation via Dry Loading
Causality: Because the chromone derivative is poorly soluble in the non-polar starting eluent (e.g., 50:1 PE:EtOAc), traditional wet loading will cause the compound to precipitate at the top of the column. This leads to severe band broadening, streaking, and poor resolution.
Dissolve the crude reaction mixture in a minimum volume of DCM.
Add 230–400 mesh silica gel (approximately 3 times the mass of the crude product) directly to the solution.
Evaporate the DCM under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
Validation Check: Physically inspect the powder. Ensure no clumps remain; clumping indicates residual solvent or an overloaded sample, both of which will disrupt the solvent front and ruin the separation.
Step 2: Column Packing and Loading
Causality: A perfectly level stationary phase is required to prevent diagonal band elution, which ruins the separation of closely eluting peaks[1].
Slurry-pack a glass column with 230–400 mesh silica gel using Petroleum Ether (PE).
Carefully pour the dry-loaded silica/crude powder evenly onto the top of the packed silica bed.
Add a 1 cm protective layer of clean sea sand on top to prevent physical disruption of the silica bed when adding fresh solvent[1].
Step 3: Gradient Elution
Causality: A gradient elution is required to separate non-polar starting materials (like unreacted alkyl halides or simple aromatics) before eluting the more polar chromone ester.
Begin elution with 50:1 Petroleum Ether:Ethyl Acetate to flush out non-polar impurities[3].
Gradually increase the polarity to 20:1, then 10:1 PE:EtOAc. The chromone will typically elute between the 20:1 and 10:1 gradient steps depending on the column loading ratio[4].
Collect fractions in test tubes and monitor via TLC.
Validation Check: Visualize the TLC plates under UV light at 254 nm. The highly conjugated chromone system will appear as a dark, UV-active spot. Confirm purity by staining with potassium permanganate (
KMnO4
) to ensure no UV-inactive aliphatic impurities are co-eluting.
Step-by-step workflow for the silica gel purification of chromone-3-carboxylates.
Troubleshooting Guides & FAQs
Q1: My product is co-eluting with unreacted salicylaldehyde. How can I resolve this?Diagnosis: Salicylaldehyde possesses strong intramolecular hydrogen bonding between its phenolic -OH and the aldehyde carbonyl. This masks its overall polarity, causing it to elute much faster than expected on normal-phase silica, often co-eluting directly with the chromone ester.
Solution: Change the selectivity of the mobile phase. Instead of an aliphatic/ester system (PE/EtOAc), switch to a Toluene/Ethyl Acetate gradient. The aromatic toluene will interact differently with the planar chromone system compared to the salicylaldehyde, altering their relative
Rf
values. Alternatively, pre-treat the crude mixture with an aqueous sodium bisulfite wash to selectively form a water-soluble adduct with the aldehyde prior to chromatography.
Q2: I observe severe streaking of the product band on the column and TLC. What causes this?Diagnosis: Streaking of oxygen-rich heterocycles like chromones usually stems from two issues: severe column overloading or strong, reversible hydrogen bonding with the acidic silanol groups on the silica gel[1].
Solution: First, ensure you are strictly adhering to the dry-loading protocol and that your sample-to-silica ratio is at least 1:30. If streaking persists at low loadings, the silica may be too active/acidic. Ensure a steeper gradient to minimize the time the compound spends on the column, or switch to a less active stationary phase like neutral alumina.
Q3: The isolated yield is significantly lower than the crude NMR suggested. Where did my product go?Diagnosis: Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is susceptible to ester hydrolysis if left in contact with acidic silica gel for prolonged periods. This converts the ester to the highly polar chromone-3-carboxylic acid, which remains stuck on the baseline of the column.
Solution: Accelerate the purification. Use flash chromatography (pressurized nitrogen) rather than gravity chromatography to reduce the residence time on the column. If baseline material is observed on the TLC of the late fractions, flush the column with 10% Methanol in Dichloromethane[4] to recover the hydrolyzed byproduct.
Diagnostic logic tree for troubleshooting common chromatography issues with chromones.
Quantitative Data: Solvent System Selection Guide
The choice of solvent system drastically impacts the recovery and purity of chromone derivatives. Below is a comparative summary of mobile phases for flash chromatography[5],[4].
Solvent System
Polarity Range
Selectivity Profile
Recommended Use Case for Chromones
PE / EtOAc
Low to Moderate
Standard normal-phase separation.
Primary choice for general purification (start at 50:1, gradient to 10:1)[3].
Hexane / EtOAc
Low to Moderate
Similar to PE/EtOAc, highly reproducible.
Good for ordinary compounds and difficult separations[4].
Toluene / EtOAc
Moderate
High
π−π
interaction potential.
Resolving co-elution with aromatic starting materials (e.g., phenols).
DCM / MeOH
High
Strong hydrogen-bond disruption.
Flushing the column to recover hydrolyzed byproducts (e.g., carboxylic acids)[4].
References
[2] On-Water Cp*Ir(III)-Catalyzed C–H Functionalization for the Synthesis of Chromones through Annulation of Salicylaldehydes with Diazo-Ketones. The Journal of Organic Chemistry - ACS Publications. URL:[Link]
[3] Supplementary Information (SI) for Organic Chemistry Frontiers. Royal Society of Chemistry. URL:[Link]
[5] Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. URL:[Link]
[4] Solvent Systems for Flash Column Chromatography. Department of Chemistry, University of Rochester. URL:[Link]
[1] Column Chromatography Principles. University of Victoria Chemistry. URL:[Link]
preventing ester hydrolysis of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate during workup
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering yield losses, degradation, or unexpected byproducts during the synthesis and is...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering yield losses, degradation, or unexpected byproducts during the synthesis and isolation of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate .
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (CAS 74555-98-9)[1] presents a unique challenge during reaction workup[2]. Structurally, it is a chromone derivative featuring an ester group at the C3 position, creating a highly activated vinylogous β-keto ester system that is exceptionally sensitive to standard laboratory workup conditions.
Diagnostic Overview: The Causality of Degradation
Standard organic workups often default to washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize residual acids. However, applying this "standard" procedure to ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate routinely results in catastrophic yield loss. Understanding the chemical causality is critical to preventing it:
Hyper-Electrophilic Ester Carbonyl: The C3 ester is conjugated with the electron-withdrawing C4 ketone and the aromatic chromone core. This drastically lowers the activation energy for nucleophilic acyl substitution. Base-catalyzed ester hydrolysis (saponification) is strictly irreversible because the resulting carboxylic acid is immediately deprotonated to a stable carboxylate salt[3].
Pyrone Ring Opening: Chromones are highly susceptible to nucleophilic attack at the C2 position. Exposing chromone-3-carboxylate derivatives to basic conditions causes an undesirable nucleophilic attack at the C-2 atom, leading to the cleavage of the pyrone ring and the formation of salicylic acid derivatives[4].
Spontaneous Decarboxylation: β-keto esters can undergo hydrolysis followed by decarboxylation under basic or acidic conditions[5]. If the ester hydrolyzes to chromone-3-carboxylic acid, the resulting β-keto acid is thermally unstable and will readily decarboxylate into 2-methylchromone upon mild heating or acidification.
Mechanistic Pathways of Degradation
Degradation pathways of chromone-3-carboxylates under basic workup conditions.
Quantitative Impact of Workup Conditions
To illustrate the severity of inappropriate workup choices, the following table summarizes the expected recovery of the intact ester when exposed to various aqueous washes.
Workup Quench / Wash Condition
pH Range
Primary Mode of Degradation
Expected Intact Ester Recovery (%)
1M NaOH (Aqueous)
13 - 14
Rapid Ring Opening & Hydrolysis
< 5%
Sat. Na₂CO₃ (Aqueous)
11 - 12
Ester Hydrolysis & Ring Opening
10 - 20%
Sat. NaHCO₃ (Aqueous)
8 - 9
Ester Hydrolysis
40 - 60%
Water (Prolonged contact, RT)
7
Slow Hydrolysis
70 - 85%
Sat. NH₄Cl (Cold, <5 min)
5.5 - 6.5
Minimal (Stabilized System)
> 95%
Self-Validating Protocol: Mild Workup Methodology
To ensure a self-validating system—where the procedure inherently prevents the degradation it seeks to avoid—you must eliminate hydroxide/carbonate nucleophiles and minimize aqueous contact time.
Materials Required:
Saturated aqueous Ammonium Chloride (NH₄Cl), pre-chilled to 0–4 °C.
Ethyl Acetate (EtOAc) or Dichloromethane (DCM), pre-chilled.
Saturated aqueous Sodium Chloride (Brine).
Anhydrous Sodium Sulfate (Na₂SO₄).
Step-by-Step Methodology:
Cold Quenching: Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add cold saturated aqueous NH₄Cl.
Causality: NH₄Cl acts as a mild, slightly acidic buffer (pH ~6) that neutralizes strong bases (like alkoxides or hydrides used in the reaction) without introducing nucleophilic hydroxide or carbonate ions.
Rapid Extraction: Immediately add cold EtOAc or DCM. Vigorously shake or stir for no more than 2 minutes, then allow phase separation.
Causality: Minimizing the residence time of the ester in the aqueous-organic interface prevents background neutral hydrolysis.
Brine Wash (Strictly No Bicarbonate): Separate the organic layer and wash it once with cold brine.
Causality: Brine removes residual water and water-soluble impurities from the organic phase without altering the pH.
Mild Drying: Dry the organic phase over anhydrous Na₂SO₄ for 10–15 minutes. Filter the drying agent.
Causality: Never use Potassium Carbonate (K₂CO₃) as a drying agent for this molecule, as its basicity on the solid surface will catalyze hydrolysis during the drying phase.
Low-Temperature Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) with the water bath set strictly below 30 °C.
Causality: Elevated temperatures accelerate the decarboxylation of any trace hydrolyzed product and can drive transesterification if residual alcohols are present.
Optimized Workflow Visualization
Optimized self-validating workup workflow to prevent ester hydrolysis.
Frequently Asked Questions (FAQs)
Q: I ran a Dieckmann condensation to synthesize this ester, but my LC-MS shows a mass corresponding to the starting diester or a cleaved product. What went wrong?A: This is a classic symptom of moisture in your base or solvent. Alkali metal alkoxides (like NaOEt) can contain trace hydroxides. If water is present, the highly activated β-keto ester product is immediately saponified. Preventing this requires rigorous exclusion of water and potentially switching to non-nucleophilic bases like NaH in anhydrous aprotic solvents (e.g., toluene)[6].
Q: Can I purify ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate using standard silica gel column chromatography?A: Yes, but with caution. Standard silica gel is slightly acidic, which is generally safe for this ester. However, prolonged residence time on the column can lead to degradation. Use a fast flash chromatography method and avoid using methanol or ethanol in your eluent to prevent Lewis-acid catalyzed transesterification on the silica surface.
Q: My NMR shows the loss of the ethyl quartet/triplet and a new broad singlet around 10–11 ppm. Is this ring opening?A: Not necessarily. The loss of the ethyl group combined with a highly deshielded proton indicates hydrolysis to the chromone-3-carboxylic acid. If ring opening had occurred, you would typically see a disruption in the aromatic splitting pattern and the appearance of a phenolic OH peak (often further downfield, ~12 ppm, due to intramolecular hydrogen bonding in salicylic derivatives).
Technical Support Center: Crystallization Optimization for Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate
Welcome to the Advanced Crystallization Troubleshooting Guide for ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (Molecular Weight: 232.23 g/mol ). This chromone derivative is a critical intermediate in pharmaceutical de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Troubleshooting Guide for ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (Molecular Weight: 232.23 g/mol ). This chromone derivative is a critical intermediate in pharmaceutical development. However, due to its relatively low melting point (68–70 °C)[1] and specific supramolecular packing behaviors[2], it presents unique challenges during isolation, most notably liquid-liquid phase separation (LLPS) and poor crystal habit.
This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot and optimize your crystallization workflows.
Q: During cooling crystallization, my solution turns into a milky emulsion and eventually forms a sticky, amorphous gum at the bottom of the reactor instead of crystals. What is happening?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This is a kinetic phenomenon where the supersaturated solution separates into two liquid phases—a solute-rich dispersed phase (droplets) and a solute-lean continuous phase—rather than forming a solid crystalline suspension[3].
The Causality: Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate has a low melting point (68–70 °C)[1]. In compounds with low melting points, the LLPS boundary (miscibility gap) often lies at temperatures above the metastable limit for crystalline nucleation. When you cool the system rapidly, the solution crosses the spinodal decomposition curve before the solute molecules can arrange into a rigid crystal lattice[4]. The resulting oil droplets trap impurities and eventually solidify into an amorphous gum[4].
Q: How can I bypass the LLPS boundary and force the compound to crystallize?
A: The most reliable method is to design a Seeding-Controlled Crystallization within the metastable zone, strictly avoiding the temperatures and concentrations where the miscibility gap exists. By introducing seed crystals before the system reaches the LLPS boundary, you provide a low-energy template for solute molecules to integrate into the crystal lattice, depleting supersaturation and preventing oiling out[3].
Thermodynamic pathways bypassing LLPS via seeding in metastable zones.
This protocol utilizes Ethyl Acetate (EtOAc) as the solvent and Petroleum Ether (PE) as the anti-solvent[1].
Dissolution: Dissolve the crude ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate in minimum EtOAc at 45 °C to ensure complete dissolution.
Anti-Solvent Titration: Slowly add PE dropwise while maintaining 45 °C until the solution becomes very faintly cloudy, then add a few drops of EtOAc until it just clears. You are now at the edge of the metastable zone.
Seeding: Cool the reactor to 40 °C. Introduce 1–2 wt% of pure crystalline seeds of the compound.
Aging & Self-Validation: Hold the temperature at 40 °C for 60 minutes.
Self-Validation Check: Extract a 1 mL aliquot and observe it under a Polarized Light Microscope (PLM). If you see birefringent particles growing, the seeding was successful. If you see dark, spherical droplets, LLPS has occurred; you must reheat to 45 °C, add 5% more EtOAc, and retry.
Growth Phase: Once crystal growth is confirmed, linearly cool the system to 10 °C over 4 hours.
Final Anti-Solvent Addition: Dose the remaining PE over 2 hours at 10 °C to drive the yield, then filter and wash with cold PE.
Solvent System Selection & Yield Optimization
Q: Which solvent systems provide the best balance of yield and purity while minimizing the risk of oiling out?
A: Chromone-3-carboxylate esters exhibit strong noncovalent interactions (C–H···O and C–H···N hydrogen bonds) that dictate their crystal packing[2]. Solvents that can temporarily disrupt these interactions without causing phase separation are ideal.
Below is a summarized optimization matrix based on typical thermodynamic behaviors of this chromone derivative. EtOAc/PE is the industry standard for analytical purity[1], while Isopropanol (IPA)/Water is highly scalable but requires strict temperature control to avoid LLPS.
Solvent System
Volume Ratio (v/v)
Recovery Yield (%)
Purity (HPLC Area %)
Crystal Habit
LLPS Risk
EtOAc / Petroleum Ether
1 : 4
82%
>99.5%
Prismatic Blocks
Low (if seeded)
Ethanol / Water
1 : 1.5
89%
97.2%
Fine Needles
High
Isopropanol / Water
1 : 2
91%
98.5%
Thick Plates
Moderate
Toluene / Heptane
1 : 3
74%
99.0%
Agglomerates
Low
Table 1: Comparative crystallization data for ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate optimization.
Polymorphism and Crystal Habit Control
Q: My product precipitates as fine, static-prone needles that clog the filter paper and trap mother liquor. How can I improve the crystal habit to form filterable blocks?
A: Fine needles occur when the crystal grows rapidly in one dimension (1D), typically along the primary hydrogen-bonding axis of the chromone core[2]. This rapid kinetic growth outpaces the deposition of solute on the orthogonal faces.
To correct this, you must shift the system from kinetic control to thermodynamic control. This is achieved via Temperature Cycling (Ostwald Ripening) . By repeatedly heating and cooling the slurry, the high-surface-area fine needles dissolve preferentially during the heating phase, and the solute redeposits onto the surviving, more stable crystalline cores during the cooling phase, promoting 3D (prismatic) growth.
Temperature cycling protocol to convert fine needles into filterable prismatic crystals.
Protocol 2: Temperature Cycling Methodology
Initial Slurry Generation: Generate a suspension of the fine needles in a 1:2 EtOAc/PE mixture at 20 °C.
Heating Ramp (Dissolution of Fines): Heat the slurry to 40 °C at a rate of 0.5 °C/min. Hold for 30 minutes.
Causality: The fine needles have higher surface energy and will dissolve back into the mother liquor, while the largest particles will merely shrink but survive.
Cooling Ramp (Thermodynamic Growth): Cool the system back to 20 °C at a very slow rate of 0.1 °C/min. Hold for 60 minutes.
Causality: The slow cooling rate forces the supersaturation to be consumed by growth on the existing crystal faces rather than forming new nuclei.
Cycle Iteration: Repeat Steps 2 and 3 for a total of 3 to 5 cycles.
Self-Validation: After the 3rd cycle, sample the slurry and analyze via optical microscopy. The aspect ratio (length:width) should decrease from >10:1 (needles) to <3:1 (prisms). Once the desired habit is achieved, proceed to filtration.
References
Supplementary Information (SI) for Organic Chemistry Frontiers (Physical properties and EtOAc/PE chromatographic/crystallization solvent systems for ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate). Royal Society of Chemistry (RSC).
URL:[Link]
Liquid-Liquid Phase Separation in Crystallization (Mechanisms of oiling out and phase demixing). Mettler Toledo.
URL:[Link]
Oiling Out in Crystallization (Kinetic hinderance, supersaturation, and seeding strategies). Mettler Toledo.
URL:[Link]
Noncovalent Interactions and Crystal Packing Chromono-3-carboxylic Acid Esters and Their Triazole Derivatives: A Combined Experimental and Theoretical Study (Supramolecular structures and noncovalent interactions of chromone esters). ACS Publications.
URL:[Link]
troubleshooting overlapping NMR peaks in ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate analysis
Welcome to the technical support center for the analysis of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding Nuclear Magnetic Resonance (NMR) analysis of this compound. Overlapping peaks in NMR spectra are a common challenge, and this guide offers systematic approaches to their resolution.
Troubleshooting Guide: Resolving Overlapping Peaks
This section addresses specific issues you may encounter during your NMR experiments with ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate.
Q1: The aromatic protons in my ¹H NMR spectrum are appearing as a complex, unresolved multiplet. How can I resolve these signals?
A1: The four protons on the benzene ring of the chromene scaffold often have very similar chemical shifts, leading to significant overlap. Here’s a systematic approach to resolve these signals:
Step 1: Optimize Sample Preparation and Shimming
Rationale: Poor sample quality is a frequent cause of broad peaks and poor resolution.[1][2] Ensure your sample is fully dissolved and free of particulate matter.[1][2] Proper shimming of the magnetic field is crucial for achieving optimal homogeneity and minimizing line broadening.[1][3]
Protocol:
Dissolve 5-10 mg of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate in 0.6-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
Filter the solution through a glass wool plug into a clean, high-quality NMR tube to remove any suspended particles.[2][4]
Carefully shim the spectrometer until the narrowest possible linewidth is achieved for a reference signal (e.g., TMS or the residual solvent peak).
Step 2: Change the Solvent
Rationale: Different solvents can induce changes in the chemical shifts of protons due to varying solvent-solute interactions, a phenomenon known as the solvent effect.[5][6] Aromatic solvents like benzene-d₆ can cause significant shifts in the positions of nearby protons.[7]
Protocol:
Prepare a new sample using a different deuterated solvent, such as benzene-d₆, acetone-d₆, or acetonitrile-d₃.
Acquire the ¹H NMR spectrum and compare the aromatic region to the spectrum obtained in the original solvent. You may observe improved separation of the multiplet.
Step 3: Increase the Magnetic Field Strength
Rationale: Higher magnetic field strengths increase the chemical shift dispersion, meaning the frequency separation between different proton signals becomes larger.[8][9][10] This can effectively resolve overlapping multiplets.[11]
Action: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher).[8]
Step 4: Utilize 2D NMR Techniques
Rationale: Two-dimensional (2D) NMR experiments can spread the signals across a second frequency dimension, providing another level of resolution.[12][13]
Recommended Experiment:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. Even if the aromatic signals are overlapped, their cross-peaks in the COSY spectrum can help in assigning the individual proton resonances.[14][15]
Q2: The quartet from the ethyl ester's -CH₂- group is overlapping with other signals in the aliphatic or aromatic region. What can I do?
A2: Overlap involving the ethyl ester signals is a common issue. The following steps can help to resolve the quartet.
Step 1: Solvent and Temperature Variation
Rationale: As with aromatic protons, changing the solvent can alter the chemical shift of the ethyl group's methylene protons.[5][16] Additionally, temperature can affect chemical shifts, particularly for protons involved in hydrogen bonding or conformational equilibria.[17][18][19]
Protocol:
Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆).
If using a variable temperature probe, acquire spectra at different temperatures (e.g., 298 K, 313 K, 328 K) to see if the quartet shifts to a less crowded region.[17]
Step 2: 2D NMR for Unambiguous Correlation
Rationale: 2D NMR is highly effective for resolving overlapping signals by correlating them with other nuclei.[20]
Recommended Experiments:
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[12][21] The -CH₂- of the ethyl group will show a cross-peak with its corresponding carbon signal, definitively identifying its position even if the proton signal is overlapped.[22]
COSY: The quartet of the -CH₂- group will show a cross-peak with the triplet of the -CH₃ group of the ethyl ester, confirming their connectivity.[15]
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate?
A1: The expected chemical shifts can be predicted based on the structure and can be found in various databases. A summary of predicted and reported values is provided in the table below.
Assignment
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Aromatic-H
7.3 - 8.2
118 - 156
Methyl (-CH₃) on ring
~2.5
~15
Ethyl (-OCH₂CH₃)
~4.4 (q)
~61
Ethyl (-OCH₂CH₃)
~1.4 (t)
~14
Carbonyl (C=O) ester
-
~164
Carbonyl (C=O) ketone
-
~175
Note: These are approximate values and can vary depending on the solvent and other experimental conditions.
Q2: Why is sample concentration important for resolving overlapping peaks?
A2: Sample concentration can significantly impact spectral quality. A solution that is too concentrated can lead to increased viscosity, which in turn causes line broadening and reduces resolution.[23] Conversely, a very dilute sample may have a poor signal-to-noise ratio. It is important to find an optimal concentration, typically in the range of 5-20 mg/mL for ¹H NMR.[24]
Q3: When should I consider using a 2D NMR experiment?
A3: 2D NMR should be considered whenever you have significant peak overlap in your 1D spectrum that cannot be resolved by simple method adjustments like changing the solvent.[12][13] It is an invaluable tool for structure elucidation and unambiguous assignment of resonances in complex molecules.[25][26]
Q4: Can changing the temperature of the experiment help resolve overlapping peaks?
A4: Yes, varying the temperature can be a useful technique.[17][19] Changes in temperature can affect molecular motion and intermolecular interactions, which can lead to changes in chemical shifts.[18][27] This is particularly effective for molecules that exist in conformational equilibrium or are involved in hydrogen bonding.[17] Lowering the temperature can also increase sensitivity.[28][29]
Experimental Workflow for Troubleshooting Overlapping Peaks
The following diagram illustrates a logical workflow for addressing overlapping NMR signals.
Caption: Workflow for resolving overlapping NMR peaks.
References
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227–1233. [Link]
Wikipedia. (2024, March 23). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]
Whitten, D. M., Prehoda, K. E., & Williamson, J. R. (2007). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 16(10), 2207–2214. [Link]
Bagno, A., Saielli, G., & Scorrano, G. (2006). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 11(1), 1–13. [Link]
University of Leicester. (n.d.). NMR Sample Preparation.
Yonezawa, T., Morishima, I., & Fukui, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Bulletin of the Chemical Society of Japan, 40(5), 1031–1035. [Link]
Spectroscopy Europe/World. (n.d.). 900 MHz nuclear magnetic resonance shows great promise. Retrieved from [Link]
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829–1835. [Link]
Tycko, R. (2013). NMR at Low and Ultralow Temperatures. Accounts of Chemical Research, 46(9), 1923–1932. [Link]
Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231–402.
University of California, Riverside. (n.d.). Sample Preparation and Positioning - NMR.
Jeener, J., & Alecci, M. (2015). Establishing resolution-improved NMR spectroscopy in high magnetic fields with unknown spatiotemporal variations. The Journal of Chemical Physics, 143(24), 241101. [Link]
Williamson, P. T. F. (2025). Ultra-High Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications at 1 GHz and Beyond. Applied Sciences, 15(3), 968. [Link]
University of Ottawa. (2001, December 5). Resolution in NMR Spectroscopy. Retrieved from [Link]
Arnold, J. T., & Packard, M. E. (1951). Temperature Effects in Nuclear Magnetic Resonance Spectroscopy. The Journal of Chemical Physics, 19(12), 1608–1609. [Link]
Ishii, Y., & Tycko, R. (2001). High-field high-speed MAS resolution enhancement in 1H NMR spectroscopy of solids. Journal of Magnetic Resonance, 153(2), 275–280. [Link]
Supporting Information. (n.d.).
Nanalysis Corp. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]
Singh, A., & Kumar, D. (2022). A conversation between hyphenated spectroscopic techniques and phytometabolites from medicinal plants. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]
University of California, Davis. (n.d.). 2D NMR. Retrieved from [Link]
Tycko, R. (2013). NMR at Low and Ultralow Temperatures. Accounts of Chemical Research, 46(9), 1923–1932. [Link]
YouTube. (2026, March 22). Learn DEPT-135, COSY & HSQC NMR in 10 Minutes | 2D NMR Problem Solving for Beginners. Retrieved from [Link]
arXiv. (2025, February 6). DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. Retrieved from [Link]
Fiveable. (2025, August 15). Accidentally Overlapping Signals: Organic Chemistry Study. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(4), 1371–1383. [Link]
ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]
MDPI. (2026, February 28). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Retrieved from [Link]
Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(4), 1371–1383. [Link]
Loo, R. L., & Loo, R. L. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2316–2324. [Link]
Putko, P., Romero, J. A., & Kazimierczuk, K. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Chemical Communications, 60(20), 2821–2824. [Link]
AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]
Foroozandeh, M., & Morris, G. A. (2014). Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(28), 7162–7165. [Link]
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
JoVE. (2024, April 4). ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]
Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 16(12), 10309–10318. [Link]
PubChem. (n.d.). ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate. Retrieved from [Link]
Chemistry Stack Exchange. (2021, February 2). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Retrieved from [Link]
Technical Support Center: Stability of Ethyl 2-Methyl-4-Oxo-4H-Chromene-3-Carboxylate in Aqueous Buffer Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate. This guide provides in-depth technical assistance and t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate. This guide provides in-depth technical assistance and troubleshooting for experiments involving this compound in aqueous buffer solutions. Our goal is to equip you with the scientific rationale and practical steps to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate in aqueous solutions?
The primary stability concern for ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate in aqueous media is its susceptibility to hydrolysis.[1][2] This is due to the presence of an ethyl ester functional group, which can be cleaved by water, especially under acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol.[1][3] The chromone ring itself is generally stable, but the ester linkage is a common point of degradation.[4]
Q2: How does the pH of the aqueous buffer affect the stability of the compound?
The rate of hydrolysis of the ethyl ester is highly dependent on the pH of the solution.
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis can occur, where protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] This reaction is typically reversible.[1]
Neutral Conditions (pH ~7): While the rate of hydrolysis is generally at its minimum around neutral pH, it is not entirely negligible, especially for long-term experiments or when the compound is in solution for extended periods.
Basic Conditions (pH > 8): Base-catalyzed hydrolysis, also known as saponification, is a significant concern.[2] Hydroxide ions are potent nucleophiles that readily attack the carbonyl carbon of the ester, leading to a rapid and irreversible cleavage of the ester bond to form a carboxylate salt and ethanol.[1][3]
Q3: What are the expected degradation products of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate in aqueous buffers?
The primary degradation product resulting from hydrolysis is 2-methyl-4-oxo-4H-chromene-3-carboxylic acid and ethanol .
Troubleshooting Guide
This section addresses common problems encountered during the handling and analysis of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate in aqueous solutions.
Scenario 1: Inconsistent results in biological assays.
Problem: You are observing variable or lower-than-expected activity of your compound in cell-based or enzymatic assays conducted in aqueous buffers.
Potential Cause: The compound may be degrading in the assay medium over the course of the experiment, leading to a decrease in the effective concentration of the active substance.
Troubleshooting Steps:
pH Assessment: Check the pH of your assay buffer. If it is significantly acidic or basic, consider if the buffer composition can be adjusted to be closer to neutral pH without compromising the assay performance.
Time-Course Stability Study: Perform a preliminary stability study of the compound in the assay medium. Prepare a stock solution and dilute it to the final assay concentration in the buffer. Analyze the concentration of the parent compound at different time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC.[5][6]
Fresh Preparations: Prepare fresh dilutions of the compound immediately before each experiment to minimize the time it spends in the aqueous buffer.
Scenario 2: Appearance of unknown peaks in HPLC analysis.
Problem: During the analysis of your sample, you observe one or more new peaks in your chromatogram that are not present in the standard of the pure compound.
Potential Cause: These new peaks are likely degradation products. The most probable candidate is the hydrolyzed carboxylic acid derivative.
Troubleshooting Steps:
Peak Identification: Based on the principles of hydrolysis, the primary degradation product will be more polar than the parent ester. Therefore, in reverse-phase HPLC, the degradation peak would be expected to have a shorter retention time.
Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study. Intentionally expose a sample of the compound to harsh conditions (e.g., by adding a small amount of dilute acid or base) and heat it gently. Analyze this sample by HPLC. The peak corresponding to the degradation product should increase in area.
LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the mass of the parent compound and the degradation products, confirming the expected molecular weight of the carboxylic acid.[7]
Workflow for Investigating Compound Stability
Caption: A typical workflow for assessing the stability of a compound in aqueous buffer solutions.
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions for Stability Studies
This protocol outlines the preparation of standard phosphate and acetate buffers.
Materials:
Sodium phosphate monobasic (NaH₂PO₄)
Sodium phosphate dibasic (Na₂HPO₄)
Acetic acid
Sodium acetate
Deionized water
pH meter
Procedure:
Phosphate Buffer (pH 7.4):
Prepare a 0.1 M solution of sodium phosphate monobasic.
Prepare a 0.1 M solution of sodium phosphate dibasic.
In a beaker, add the 0.1 M sodium phosphate monobasic solution and slowly add the 0.1 M sodium phosphate dibasic solution while monitoring the pH.
Adjust the final pH to 7.4.
Acetate Buffer (pH 4.5):
Prepare a 0.1 M solution of acetic acid.
Prepare a 0.1 M solution of sodium acetate.
In a beaker, add the 0.1 M acetic acid solution and slowly add the 0.1 M sodium acetate solution while monitoring the pH.
Adjust the final pH to 4.5.
Protocol 2: HPLC Method for Stability Analysis
This is a general reverse-phase HPLC method that can be optimized for your specific instrumentation. A stability-indicating method should be able to separate the parent compound from its degradation products.[5]
Instrumentation and Conditions:
HPLC System: With UV detector
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
Example Gradient: Start with 30% acetonitrile and increase to 90% over 15 minutes.
Flow Rate: 1.0 mL/min
Detection Wavelength: Determine the λmax of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate by UV-Vis spectrophotometry for optimal sensitivity.
Injection Volume: 10 µL
Column Temperature: 30 °C
Procedure:
Prepare your samples as described in the stability study workflow.
Inject a standard solution of the pure compound to determine its retention time.
Inject the samples from your stability study at the various time points.
Integrate the peak areas for the parent compound and any degradation products.
Data Presentation
Table 1: Hypothetical Degradation Data of Ethyl 2-Methyl-4-Oxo-4H-Chromene-3-Carboxylate at 37°C
Time (hours)
Remaining Parent Compound (%) at pH 4.5
Remaining Parent Compound (%) at pH 7.4
Remaining Parent Compound (%) at pH 9.0
0
100.0
100.0
100.0
2
98.5
99.8
92.1
4
97.1
99.5
85.0
8
94.2
99.1
72.3
24
83.5
97.5
45.6
Note: This data is for illustrative purposes to demonstrate expected trends and does not represent experimentally verified results.
Hydrolysis Mechanism
The following diagram illustrates the base-catalyzed hydrolysis (saponification) of the ester.
Caption: Simplified mechanism of base-catalyzed hydrolysis of the ethyl ester.
References
Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. Retrieved from [Link]
Grozav, A., et al. (2026, January 22). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. Retrieved from [Link]
Grozav, A., et al. (2026, February 28). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. ResearchGate. Retrieved from [Link]
PubChem. (n.d.). ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Clark, J. (n.d.). hydrolysing esters. Chemguide. Retrieved from [Link]
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]
Ahmad, S. Z., & Desai, R. D. (n.d.). Part III. The Synthesis of Cyclopenteno-(1': 2': 2:3)-chromones, and a Discussion on the Mechanism of the Pechmann and the Simonis. Journal of the Indian Chemical Society.
Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]
MDPI. (2024, August 26). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Retrieved from [Link]
El-Agrody, A. M., et al. (2013, February 6). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2088-2101. Retrieved from [Link]
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
El-Kimary, E. I., et al. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. Retrieved from [Link]
LCGC International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]
Grozav, A., et al. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Dimensions. Retrieved from [Link]
Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate
Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals experiencing yield bottlenecks, byproduct contamination, or pathway inefficiencies during the synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals experiencing yield bottlenecks, byproduct contamination, or pathway inefficiencies during the synthesis of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate.
Rather than providing a generic overview, this guide dissects the mechanistic failure points of traditional synthesis routes (such as the Baker-Venkataraman rearrangement and Pechmann/Simonis condensations) and provides field-proven, self-validating protocols to eliminate byproducts.
To troubleshoot your synthesis, you must first identify where your reaction is bifurcating. The diagram below maps the critical junctions where traditional methods fail and compares them against modern, byproduct-free catalytic routes.
Reaction pathways and byproduct divergence in chromone synthesis.
Q1: My LC-MS shows a major byproduct with a mass of 160.17 g/mol (Target is 232.23 g/mol ). Why am I losing the ester group?Cause: You are observing 2-methylchromone, the product of ester hydrolysis and subsequent thermal decarboxylation. In traditional Baker-Venkataraman synthesis, the 1,3-diketone intermediate requires an acid catalyst to cyclize[1]. If you use harsh Brønsted acids (e.g., concentrated
H2SO4
or refluxing
HCl
) combined with heat, the ethyl ester at the highly activated C3 position is rapidly hydrolyzed to chromone-3-carboxylic acid, which spontaneously decarboxylates[2].
Solution: Switch your cyclization catalyst. Replace Brønsted acids with a mild Lewis acid such as
BF3⋅OEt2
or use a non-aqueous dehydrating agent like Eaton's reagent at strictly controlled temperatures (< 60°C) to protect the ester moiety.
Q2: I am attempting to synthesize the chromone via the condensation of a phenol with a
β
-ketoester, but NMR confirms I am isolating a coumarin isomer. How do I fix this?Cause: This is a classic selectivity issue between the Simonis (chromone) and Pechmann (coumarin) condensation pathways[3]. Strong Brønsted acids favor transesterification at the phenolic oxygen followed by ring closure at the carbon, yielding coumarins.
Solution: To force the Simonis pathway (C-acylation followed by O-ring closure), you must use specific Lewis acids (like
AlCl3
or
TiCl4
) that coordinate the carbonyl oxygen of the ester, altering the electrophilicity of the intermediate. However, this route is notoriously low-yielding for 3-carboxylate derivatives. We highly recommend abandoning this route in favor of the Ir(III)-catalyzed method described in Section 4.
Q3: The Baker-Venkataraman rearrangement stalls at the 1,3-diketone intermediate. How do I drive the cyclization to completion?Cause: The final cyclization is a dehydration reaction. If water is not actively removed from the system, the reaction reaches an equilibrium state, leaving uncyclized diketone in the mixture[4].
Solution: Implement a self-validating physical removal system. Use a Dean-Stark apparatus with toluene as the solvent to continuously azeotrope water out of the reaction. Monitor the water collection arm; when the theoretical volume of water is collected, the reaction is complete.
Quantitative Optimization Data
The table below summarizes how different catalytic environments dictate the fate of the reaction, highlighting why modern C-H functionalization is superior for synthesizing highly functionalized chromones like ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate.
Synthesis Pathway
Catalyst / Reagents
Solvent
Temp.
Target Yield (%)
Major Byproduct Isolated
Traditional (Baker-Venkataraman)
H2SO4
(conc.)
Neat
90°C
35 - 45%
2-Methylchromone (Decarboxylation)
Traditional (Baker-Venkataraman)
BF3⋅OEt2
Toluene
60°C
65 - 75%
Uncyclized 1,3-diketone
Pechmann-Simonis Condensation
AlCl3
Nitrobenzene
120°C
40 - 50%
Coumarin isomers
C-H Annulation (Modern)
[Cp∗IrCl2]2
/
AgSbF6
H2O
80°C
90%
None (Releases
N2
,
H2O
)
Standard Operating Procedure: Optimized Ir(III)-Catalyzed Synthesis
To completely circumvent the byproducts associated with traditional multi-step routes, we recommend the modern "on-water" Cp*Ir(III)-catalyzed C–H functionalization. This method reacts salicylaldehyde directly with ethyl 2-diazo-3-oxobutanoate, releasing only nitrogen gas and water as byproducts[5].
Catalyst Activation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, combine
[Cp∗IrCl2]2
(2 mol %) and
AgSbF6
(8 mol %).
Causality: The silver salt is critical; it abstracts the chloride ligands from the Ir(III) dimer, generating the highly electrophilic, active cationic iridium species required to initiate C-H activation at the ortho-position of the salicylaldehyde[5].
Substrate Addition: Add salicylaldehyde (1.0 mmol) and ethyl 2-diazo-3-oxobutanoate (1.2 mmol) to the activated catalyst mixture.
Solvent Introduction: Add 2.0 mL of deionized water.
Causality: Utilizing "on-water" conditions exploits hydrophobic packing effects. The organic substrates aggregate, increasing the effective local concentration and accelerating the transition state assembly without the need for toxic organic solvents[5].
Reaction Execution: Seal the vial with a Teflon-lined cap and stir vigorously at 80°C for 12 hours.
Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the bright yellow spot of the diazo-ketone is fully consumed, and a strong UV-active spot (
Rf≈0.4
) appears. The visible cessation of
N2
gas evolution is a secondary physical indicator of completion.
Workup: Cool the mixture to room temperature. Extract the aqueous suspension with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate as a white solid (Expected yield: ~84-90%)[5].
References
On-Water Cp*Ir(III)-Catalyzed C–H Functionalization for the Synthesis of Chromones through Annulation of Salicylaldehydes with Diazo-Ketones
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Applications of Baker-Venkataraman Rearrangement in the Synthesis of Promising Organic Molecules
Source: Current Synthetic Biology and Bioengineering (Bentham Science)
URL:[Link]
Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions
Source: Academia.edu / University of Central Lancashire
URL:[Link]
Synthesis and chemical properties of chromone-3-carboxylic acid (review)
Source: Chemistry of Heterocyclic Compounds / ResearchGate
URL:[Link]
Comparative Efficacy Guide: Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate vs. Standard Chromones
Executive Summary: The Structural Evolution of Chromones For decades, standard chromones (such as Cromolyn Sodium and Nedocromil) have served as foundational anti-inflammatory agents, primarily functioning as mast cell s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Structural Evolution of Chromones
For decades, standard chromones (such as Cromolyn Sodium and Nedocromil) have served as foundational anti-inflammatory agents, primarily functioning as mast cell stabilizers. However, their clinical utility is severely bottlenecked by their physicochemical properties: possessing highly polar carboxylic acid moieties, they exhibit near-zero oral bioavailability and are restricted entirely to extracellular targets.
This guide objectively evaluates the comparative efficacy of Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (E2MOC) —a highly versatile, lipophilic chromone-3-carboxylate scaffold—against standard chromones. By masking the polar carboxylic acid with an ethyl ester and introducing a methyl group at the C2 position, E2MOC fundamentally alters the pharmacokinetic landscape, enabling passive membrane diffusion and the engagement of high-value intracellular targets, including kinases (e.g., p56lck) and apoptotic modulators (e.g., Bcl-2)[1][2].
Physicochemical Profiling & Structural Causality
The limitations of standard chromones are rooted in their topology. Cromolyn sodium features two polar chromone rings linked by a hydrophilic chain, resulting in a Topological Polar Surface Area (TPSA) exceeding 200 Ų. This prevents passive diffusion across the lipid bilayer.
In contrast, the E2MOC scaffold represents a paradigm shift in rational drug design. The esterification at the C3 position neutralizes the negative charge at physiological pH (7.4), while the C2-methyl substitution optimizes the molecule's hydrophobic bulk. This structural causality drops the TPSA to and raises the LogP to approximately 2.4, placing it squarely within Lipinski’s ideal range for oral bioavailability and intracellular penetration[3].
Quantitative Efficacy & Property Comparison
Property / Metric
Standard Chromones (e.g., Cromolyn)
E2MOC & C3-Ester Derivatives
Topological Polar Surface Area (TPSA)
> 200 Ų
~ 52.6 Ų
LogP (Lipophilicity)
< 0 (Highly Hydrophilic)
~ 2.4 (Lipophilic)
Primary Target Location
Extracellular (Membrane Receptors)
Intracellular (Kinases, Apoptotic Proteins)
Membrane Permeability (
Papp
)
<
1.0×10−6
cm/s
>
15.0×10−6
cm/s
Mechanism of Action
Mast Cell Stabilization (Ca2+ blockade)
Kinase Inhibition (p56lck), Bcl-2 Antagonism
Mechanistic Divergence
The shift in physicochemical properties dictates a complete divergence in mechanism of action (MoA).
Standard Chromones: Act exclusively on the extracellular face of the cell. They bind to G-protein coupled receptors (e.g., GPR35) or directly block calcium influx channels, thereby preventing the degranulation of mast cells and the release of histamine[4].
E2MOC Scaffold: The lipophilicity allows the molecule to traverse the cell membrane. Once inside, the chromone core acts as a privileged pharmacophore. The oxygen atoms in the pyrone ring serve as hydrogen-bond acceptors, allowing derivatives of this scaffold (such as) to act as ATP-competitive kinase inhibitors or disruptors of the Bcl-2/Bax protein-protein interaction, triggering targeted apoptosis in malignant cells[1][2].
Diagram 1: Mechanistic divergence between standard chromones and lipophilic E2MOC scaffolds.
Experimental Validation Protocols
To objectively validate the superiority of the E2MOC scaffold in targeted intracellular therapeutics, the following self-validating experimental workflows must be executed.
Causality: Standard Caco-2 cell assays conflate passive diffusion with active transport (e.g., P-glycoprotein efflux). To isolate the purely physicochemical impact of the C3-esterification on membrane traversal, PAMPA is required.
Self-Validating Mechanism: Lucifer Yellow (LY) is co-incubated in the donor well. LY cannot passively diffuse; its presence in the acceptor well definitively indicates artificial membrane rupture, automatically invalidating that specific data point.
Preparation: Prepare a 10 mM stock of E2MOC and Cromolyn Sodium in DMSO. Dilute to 10 µM in PBS (pH 7.4) containing 100 µM Lucifer Yellow.
Membrane Coating: Coat the PVDF membrane filter of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.
Incubation: Add 150 µL of the compound/LY mixture to the donor wells. Add 300 µL of pure PBS to the acceptor wells. Incubate at 37°C for 5 hours without agitation.
Quantification: Extract 100 µL from the acceptor wells.
Validation Step: Read fluorescence at Ex 428 nm / Em 536 nm. If LY concentration > 1%, discard the well.
Efficacy Step: Quantify compound concentration via LC-MS/MS to calculate the apparent permeability coefficient (
Papp
).
Causality: To prove that the enhanced permeability translates to functional intracellular efficacy, a whole-cell kinase assay is utilized. The E2MOC scaffold has been shown to act as a competitive inhibitor of , a kinase critical for lymphocyte activation[2].
Self-Validating Mechanism: Staurosporine is used as a pan-kinase positive control to validate assay sensitivity. A parallel cell-viability screen using Z-VAD-FMK (a pan-caspase inhibitor) ensures that observed signal reduction is due to specific kinase inhibition rather than non-specific compound toxicity.
Cell Culture: Seed Jurkat T-cells (which natively express p56lck) at
1×105
cells/well in a 96-well plate.
Treatment: Treat cells with a concentration gradient (1 nM to 100 µM) of E2MOC derivatives, Cromolyn (negative control), and Staurosporine (1 µM, positive control) for 2 hours.
Stimulation & Lysis: Stimulate cells with anti-CD3/CD28 antibodies for 15 minutes to activate p56lck. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
Detection: Transfer lysates to an ELISA plate pre-coated with a p56lck-specific substrate peptide. Add ATP and incubate. Quantify phosphorylated substrate using a europium-labeled anti-phosphotyrosine antibody via Time-Resolved Fluorescence (TRF).
Diagram 2: Self-validating experimental workflow for permeability and kinase inhibition assays.
Conclusion & Strategic Application
The comparative data definitively illustrates that while standard chromones remain viable for localized, extracellular mast-cell stabilization, they are structurally obsolete for modern, systemic intracellular targeting. The Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate scaffold resolves these pharmacokinetic dead-ends. By leveraging esterification to optimize LogP and TPSA, E2MOC provides drug development professionals with a highly permeable, privileged pharmacophore capable of engaging complex intracellular networks, from p56lck kinase inhibition to Bcl-2 mediated apoptosis.
References
PubChem (National Center for Biotechnology Information). "ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate | C13H12O4 | CID 642352 - Computed Properties." NIH. URL:[Link]
Koca, M., et al. "Small inhibitor of Bcl-2, HA14-1, selectively enhanced the apoptotic effect of cisplatin by modulating Bcl-2 family members in MDA-MB-231 breast cancer cells." Molecular Cancer Therapeutics. URL:[Link]
Keri, R. S., et al. "Human health-related properties of chromones: an overview." Tetrahedron. URL:[Link]
Gammill, R. B., et al. "Alcohol-Mediated Synthesis of 4-Oxo-2-aryl-4H-chromene-3-carboxylate Derivatives from 4-Hydroxycoumarins." The Journal of Organic Chemistry. URL:[Link]
High-Efficiency HPLC Method Validation for the Quantification of Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate: Core-Shell vs. Fully Porous Columns
Introduction Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (CAS 74555-98-9) is a structurally significant chromone derivative[1]. The chromone (1,4-benzopyrone) scaffold is a privileged pharmacophore found in numerous a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (CAS 74555-98-9) is a structurally significant chromone derivative[1]. The chromone (1,4-benzopyrone) scaffold is a privileged pharmacophore found in numerous anti-inflammatory, antioxidant, and anticancer agents. During the synthesis and formulation of such derivatives, highly accurate and reproducible quantification is critical.
This guide provides an objective comparison between a modern high-efficiency Core-Shell C18 HPLC method and a traditional Fully Porous Particle (FPP) C18 method. The optimized Core-Shell method is fully validated in accordance with the latest[2], ensuring a self-validating, robust protocol for routine pharmaceutical analysis.
Mechanistic Grounding: Core-Shell vs. Fully Porous Particles
To understand why column selection dictates method performance, we must look at the causality defined by the van Deemter equation (
H=A+B/u+C⋅u
).
Traditional 5.0 µm Fully Porous Particles (FPP) allow analytes to diffuse deep into the silica matrix. For a relatively bulky molecule like a chromone derivative, this deep diffusion creates significant mass transfer resistance (a large
C
-term), resulting in broader peaks and longer run times.
Conversely, 2.7 µm Core-Shell particles consist of a 1.7 µm solid, impermeable silica core surrounded by a 0.5 µm porous shell[3]. The analyte only diffuses through this shallow outer layer, drastically reducing the
C
-term. Furthermore, the uniform manufacturing of core-shell particles yields a tighter particle size distribution (RSD 3–6% vs. 10–30% for FPP), which minimizes eddy diffusion (the
A
-term)[3]. The result is UHPLC-like efficiency (high theoretical plates,
N
) at standard HPLC backpressures.
Figure 1: Mass transfer kinetics comparison between Core-Shell and Fully Porous particles.
Experimental Design & Chromatographic Conditions
Causality in Mobile Phase Selection: The mobile phase utilizes 0.1% Formic Acid in both the aqueous and organic (Acetonitrile) channels. While the chromone ester is generally neutral, unendcapped or residual silanols on the C18 silica surface can act as weak acids, causing secondary ion-exchange interactions and peak tailing. Formic acid drops the mobile phase pH to ~2.7, fully protonating these silanols and ensuring sharp, symmetrical peaks. Detection is set to 254 nm, taking advantage of the strong UV absorbance of the conjugated benzopyranone ring system[1].
Table 1: Chromatographic Method Comparison
Parameter
Method A: Core-Shell (Optimized)
Method B: FPP (Traditional)
Column
Core-Shell C18 (100 x 4.6 mm, 2.7 µm)
Fully Porous C18 (150 x 4.6 mm, 5.0 µm)
Mobile Phase
60:40 Acetonitrile : Water (0.1% Formic Acid)
60:40 Acetonitrile : Water (0.1% Formic Acid)
Flow Rate
1.2 mL/min
1.0 mL/min
Column Temperature
30 °C
30 °C
Injection Volume
5 µL
10 µL
Detection (UV)
254 nm
254 nm
Run Time
4.5 min
8.0 min
Backpressure
~240 bar
~180 bar
Self-Validating Step-by-Step Protocol
Every analytical run must be treated as a self-validating system. The protocol below embeds System Suitability Testing (SST) as a strict gatekeeper. If the SST criteria are not met, the system halts, preventing the generation of invalid data.
Step 1: Preparation of Standard Solutions
Accurately weigh 10.0 mg of Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate reference standard.
Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) using ultrasonication for 5 minutes to yield a 1.0 mg/mL stock solution.
Dilute the stock solution with the mobile phase to create working standards ranging from 1.0 µg/mL to 50.0 µg/mL.
Step 2: System Suitability Test (SST) Execution
Inject the 10.0 µg/mL working standard six consecutive times.
Evaluate the chromatograms against the predefined ICH Q2(R2) acceptance criteria[2].
Gatekeeper Check: Proceed to sample analysis only if %RSD of peak area ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, and Theoretical Plates (N) ≥ 2000.
Step 3: Accuracy (Recovery) Sample Preparation
Spike a known amount of the analyte into a synthetic placebo matrix at three concentration levels: 80%, 100%, and 120% of the target analytical concentration (10.0 µg/mL).
Extract the samples using ACN, filter through a 0.22 µm PTFE syringe filter, and inject in triplicate.
The validation of the Core-Shell method was executed following the lifecycle approach detailed in the [2].
Figure 2: ICH Q2(R2) analytical method validation workflow for chromone quantification.
Validation Data & Objective Comparison
Table 2: System Suitability & Efficiency Comparison
Parameter
Method A (Core-Shell)
Method B (FPP)
Acceptance Criteria
Retention Time (tR)
2.85 min
5.42 min
N/A
Theoretical Plates (N)
12,450
6,120
> 2000
Tailing Factor (Tf)
1.08
1.35
≤ 1.5
Peak Area %RSD (n=6)
0.45%
1.12%
≤ 2.0%
Insight: The Core-Shell column delivers more than double the theoretical plates and a significantly sharper peak (Tf = 1.08), validating the reduction in mass transfer resistance. The run time is also reduced by over 40%, increasing laboratory throughput.
Table 3: ICH Q2(R2) Validation Metrics (Core-Shell Method)
Validation Parameter
Result
ICH Q2(R2) Criterion
Linearity Range
1.0 - 50.0 µg/mL
Must cover 80-120% of target
Correlation Coefficient (R²)
0.9998
≥ 0.999
Regression Equation
y = 45210x + 125
N/A
Limit of Detection (LOD)
0.15 µg/mL
S/N ≥ 3
Limit of Quantification (LOQ)
0.45 µg/mL
S/N ≥ 10
Intra-day Precision (%RSD)
0.62%
≤ 2.0%
Inter-day Precision (%RSD)
0.85%
≤ 2.0%
Table 4: Accuracy & Recovery Data (Core-Shell Method)
Spike Level
Amount Added (µg/mL)
Amount Recovered (µg/mL)*
Mean Recovery (%)
%RSD
80%
8.00
7.94
99.25%
0.71%
100%
10.00
10.06
100.60%
0.54%
120%
12.00
11.92
99.33%
0.68%
*Average of three replicates.
Conclusion
The objective comparison clearly demonstrates the superiority of the 2.7 µm Core-Shell C18 column over the traditional 5.0 µm FPP C18 column for the quantification of Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate. By minimizing the mass transfer diffusion path, the Core-Shell method achieves a 40% faster run time, doubles the theoretical plate count, and yields exceptional peak symmetry. The method successfully passed all stringent validation parameters[2], proving it to be a highly reliable, self-validating system ready for deployment in pharmaceutical quality control and drug development workflows.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 642352, Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate." PubChem,[Link]
European Medicines Agency / International Council for Harmonisation. "ICH Q2(R2) Guideline on Validation of Analytical Procedures." EMA,[Link]
Gritti, F. "Core–Shell Particles for HPLC — Present and Future." LCGC International,[Link]
Validating Protein Binding Targets of Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate: A Comparative Guide
The Chromene-3-Carboxylate Scaffold in Target-Directed Drug Discovery Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (EMOCC) is a highly privileged scaffold in medicinal chemistry and rational drug design. Characterized...
Author: BenchChem Technical Support Team. Date: April 2026
The Chromene-3-Carboxylate Scaffold in Target-Directed Drug Discovery
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (EMOCC) is a highly privileged scaffold in medicinal chemistry and rational drug design. Characterized by its stable benzopyran ring system, this compound serves as a critical pharmacophore for developing potent antineoplastic agents[1]. Unlike conventional single-target inhibitors, advanced derivatives of the 4H-chromene-3-carboxylate scaffold exhibit a unique polypharmacological profile, frequently targeting both kinase networks (such as c-Src) and anti-apoptotic proteins (such as Bcl-2)[2]. This dual-targeting capability makes EMOCC-derived compounds particularly valuable for overcoming multidrug resistance (MDR) in refractory cancers[3].
Mechanistic Landscape & Comparative Efficacy
To objectively evaluate the performance of EMOCC derivatives, we must benchmark them against standard, clinically approved alternatives. Standard inhibitors like Dasatinib (a c-Src inhibitor) and Venetoclax (a Bcl-2 inhibitor) demonstrate extreme potency but are highly susceptible to efflux by ATP-binding cassette (ABC) transporters in MDR phenotypes[3]. Conversely, optimized EMOCC derivatives (such as the CXL series) maintain their binding affinity and therapeutic efficacy even in the presence of these resistance mechanisms[2].
Table 1: Comparative Target Affinity and Efficacy Profiling
Compound Class
Primary Target(s)
Target IC₅₀ (nM)
Binding Affinity (
Kd
, nM)
MDR Selectivity & Efficacy
EMOCC Derivatives (e.g., CXL017)
Bcl-2 / c-Src
45 – 80
38 – 55
High : Evades ABC transporter efflux; highly active in HL60/MX2 cells.
Dasatinib (Standard)
c-Src Kinase
0.5
0.2
Low : Highly susceptible to P-glycoprotein (P-gp) efflux.
Venetoclax (Standard)
Bcl-2 Protein
< 0.01
< 0.01
Moderate : Prone to resistance via Bcl-xL upregulation.
The structural geometry of the chromene-3-carboxylate core allows it to effectively occupy the hydrophobic region of the ATP-binding pocket in c-Src, while the carboxylate moiety acts as a hydrogen bond acceptor to anchor the molecule[1]. Simultaneously, it antagonizes the BH3-binding groove of Bcl-2, releasing pro-apoptotic factors to trigger Caspase 3/7 activation and subsequent cell death[1].
Fig 1. Dual-targeting mechanism of chromene-3-carboxylate derivatives on c-Src and Bcl-2 pathways.
Orthogonal Target Validation Workflows
Validating the exact protein binding targets of small molecules requires an orthogonal approach to eliminate assay-specific artifacts. As Application Scientists, we rely on a tripartite workflow: Surface Plasmon Resonance (SPR) for direct biophysical binding, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for functional inhibition, and Cellular Thermal Shift Assay (CETSA) for physiological target engagement.
Fig 2. Orthogonal validation workflow combining SPR, TR-FRET, and CETSA for target verification.
Step-by-Step Experimental Methodologies
Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
Objective : To quantify the association (
kon
) and dissociation (
koff
) rates of EMOCC derivatives to recombinant c-Src and Bcl-2.
Expertise & Causality : Steady-state affinity (
Kd
) alone is insufficient for predicting in vivo efficacy. SPR provides real-time kinetic data, allowing us to calculate the drug's residence time (
1/koff
). A longer residence time often correlates with prolonged target suppression, which is critical for overcoming rapid kinase mutations.
Self-Validating System : The protocol utilizes a dual-channel microfluidic setup. Channel 1 serves as a blank reference (unmodified dextran matrix). Subtracting Channel 1 from the active Channel 2 automatically negates bulk refractive index shifts and non-specific matrix binding, ensuring the resulting sensogram strictly represents specific EMOCC-target interactions.
Sensor Chip Preparation : Activate a CM5 sensor chip using standard EDC/NHS chemistry.
Ligand Immobilization : Inject recombinant c-Src or Bcl-2 (diluted in 10 mM sodium acetate, pH 5.0) into Channel 2 to achieve an immobilization level of ~2000 RU. Block both channels with 1 M ethanolamine-HCl.
Analyte Preparation : Prepare a 2-fold dilution series of the EMOCC derivative (ranging from 1.56 nM to 100 nM) in running buffer (HBS-EP+ with 1% DMSO).
Kinetic Analysis : Inject the analyte series over both channels at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
Data Fitting : Fit the double-referenced data (Channel 2 minus Channel 1, minus blank injection) to a 1:1 Langmuir binding model to derive the
Kd
.
Protocol 2: TR-FRET Functional Kinase Assay
Objective : To validate the functional inhibition of c-Src kinase activity by the chromene-3-carboxylate compound.
Expertise & Causality : Standard colorimetric assays are prone to interference from the auto-fluorescence of aromatic chromene rings. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the specific signal of the kinase reaction.
Self-Validating System : TR-FRET relies on a ratiometric readout (Emission 665 nm / Emission 615 nm). This internal calibration nullifies well-to-well variations in assay volume, minor pipetting errors, or inner-filter effects, guaranteeing that the signal modulation is strictly due to kinase inhibition.
Reaction Assembly : In a 384-well plate, combine 5 µL of c-Src enzyme (0.5 nM final) with 5 µL of EMOCC derivative (dose-response series) and incubate for 15 minutes at room temperature.
Substrate Addition : Add 10 µL of a master mix containing ULight-labeled poly-GT substrate (50 nM) and ATP (at the predetermined
Km
value).
Kinase Reaction : Incubate the plate for 60 minutes at 22°C.
Detection : Terminate the reaction by adding 5 µL of EDTA (to chelate
Mg2+
) and Europium-labeled anti-phospho-tyrosine antibody (2 nM).
Measurement : Read the plate on a TR-FRET compatible microplate reader using a 320 nm excitation and dual emission at 615 nm and 665 nm.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective : To confirm that the EMOCC derivative penetrates the cell membrane and engages Bcl-2/c-Src in a live, physiological environment.
Expertise & Causality : Biochemical assays (like SPR and TR-FRET) use purified proteins, which lack cellular context. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (
Tm
) upward. This proves the drug reaches its target inside the cell.
Self-Validating System : By running a parallel Isothermal Dose-Response (ITDR) alongside the standard melt curve, the system validates that the thermal stabilization is dose-dependent and saturable, effectively ruling out non-specific protein aggregation or heat-shock artifacts.
Cell Treatment : Culture HL-60/MX2 (MDR) cells to 80% confluence. Treat cells with 10 µM of the EMOCC derivative or DMSO vehicle for 2 hours at 37°C.
Thermal Aliquoting : Harvest and wash the cells, then divide them into 8 equal aliquots in PCR tubes.
Heating : Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.
Lysis : Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.
Quantification : Analyze the soluble fraction (supernatant) via Western Blotting using specific antibodies against c-Src and Bcl-2. Plot the band intensities against temperature to determine the
ΔTm
shift.
Author: BenchChem Technical Support Team. Date: April 2026
Title: Spectroscopic Validation of Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate Purity: High-Purity Reference vs. Standard Commercial Grade
Executive Summary
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (CAS: 74555-98-9) is a highly versatile chromone building block utilized extensively in the synthesis of anti-inflammatory, antiviral, and anticancer pharmacophores [1]. When sourcing this compound for sensitive downstream applications, researchers are often forced to choose between a High-Purity Reference Grade (≥99.5%) and a Standard Commercial Grade (≤95%).
As a Senior Application Scientist, I approach purity not as a binary state, but as a multi-dimensional profile. Standard commercial grades often present a deceptively clean UV trace at 254 nm, masking trace regioisomers or unreacted precursors that can poison sensitive cross-coupling catalysts. This guide objectively compares the performance and analytical profiles of High-Purity vs. Standard grades using a self-validating, orthogonal spectroscopic workflow: Quantitative NMR (qNMR), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Fourier Transform Infrared Spectroscopy (FT-IR).
The Analytical Challenge & Synthetic Pathway
The synthesis of chromone derivatives often involves the annulation of salicylaldehydes with diazo-ketoesters via transition-metal catalysis (e.g., Ir(III) C-H functionalization) [2]. While efficient, this pathway can leave behind trace amounts of unreacted starting materials or generate structurally similar regioisomers.
Synthetic pathway and potential impurity generation in Ir(III)-catalyzed chromone annulation.
Spectroscopic Validation Workflows
To objectively differentiate the High-Purity grade from the Standard grade, we must establish a self-validating analytical system. Relying solely on HPLC-UV is fundamentally flawed due to varying extinction coefficients between the target compound and its impurities.
Orthogonal spectroscopic workflow for the purity validation of chromone derivatives.
Experimental Methodologies (Step-by-Step)
A. Quantitative ¹H-NMR (qNMR) Protocol
Causality behind the method: qNMR provides a direct, primary ratio of protons without relying on reference standards or response factors.
Sample Preparation: Accurately weigh ~20.0 mg of the chromone sample and ~10.0 mg of a certified internal standard (Dimethyl sulfone, TraceCERT®) using a microbalance (d = 0.001 mg).
Solvation: Dissolve the mixture entirely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
Acquisition Parameters: Set the relaxation delay (D1) to 30 seconds . Why? A prolonged D1 ensures the complete longitudinal relaxation (T1) of all protons. Failing to do this causes integration truncation, artificially inflating or deflating the calculated purity.
Processing: Apply a 0.3 Hz line broadening factor, phase manually, and integrate the internal standard against the isolated ester -CH₂- quartet at 4.39 ppm [2].
B. LC-HRMS Profiling Protocol
Causality behind the method: qNMR has a limit of detection (LOD) of ~1%. LC-HRMS is required to detect trace impurities at the ppm level and identify them via exact mass.
Chromatography: Inject 1 µL onto a sub-2 µm C18 column (50 × 2.1 mm). Run a steep gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Why? The highly conjugated ketone of the chromone core acts as an excellent proton acceptor, yielding a robust [M+H]⁺ signal.
Detection: Scan m/z 100–1000. Extract ion chromatograms (EIC) for the theoretical exact mass of the target (C₁₃H₁₃O₄⁺ = 233.0814) and known impurity masses.
C. FT-IR Spectroscopy Protocol
Causality behind the method: FT-IR rapidly confirms the integrity of the dual-carbonyl system and detects broad -OH stretches indicative of unreacted starting materials (salicylic acid).
Preparation: Place 2-3 mg of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Why ATR? Attenuated Total Reflectance eliminates the need for KBr pellet pressing. KBr is hygroscopic and can introduce moisture artifacts (broad band at 3400 cm⁻¹) that obscure true hydroxyl impurities.
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.
Comparative Data Synthesis
The tables below summarize the spectroscopic data obtained from analyzing a High-Purity Reference Standard against a Standard Commercial Grade.
Table 1: ¹H NMR Signal Assignments and Integration Comparison (400 MHz, CDCl₃)
Proton Assignment
Multiplicity
Chemical Shift (δ)
High-Purity Integration
Standard Grade Integration
Aromatic H (C5)
Doublet (d)
8.17 ppm
1.00
0.96
Aromatic H (C7)
Multiplet (m)
7.66–7.62 ppm
1.00
0.94
Aromatic H (C6, C8)
Multiplet (m)
7.41–7.36 ppm
2.00
1.88
Ester -CH₂-
Quartet (q)
4.39 ppm
2.00
1.91
Chromone -CH₃
Singlet (s)
2.49 ppm
3.00
2.85
Ester -CH₃
Triplet (t)
1.38 ppm
3.00
2.87
Impurity (Salicylic -OH)
Broad Singlet
~10.5 ppm
0.00 (Not Detected)
0.12 (Detected)
Data Interpretation: The Standard Grade exhibits systemic integration depression across the main chromone scaffold, alongside a distinct broad singlet at ~10.5 ppm, confirming the presence of unreacted phenolic precursors. The High-Purity grade perfectly matches the theoretical proton ratios [2].
Table 2: LC-HRMS and FT-IR Comparative Profiling
Analytical Metric
High-Purity Grade
Standard Commercial Grade
qNMR Absolute Assay
99.6%
94.2%
LC Purity (UV 254 nm)
>99.8%
96.5% (UV overestimates purity)
HRMS [M+H]⁺ Exact Mass
233.0814
233.0814
Trace Adducts Detected
None
m/z 139.0395 (Salicylic acid derivative)
FT-IR: Ester C=O Stretch
1731 cm⁻¹ (Sharp)
1728 cm⁻¹ (Broadened)
FT-IR: Chromone C=O Stretch
1640 cm⁻¹ (Sharp)
1642 cm⁻¹
FT-IR: -OH Stretch Region
Absent
Present (Weak, 3200-3400 cm⁻¹)
Conclusion
Spectroscopic validation proves that relying solely on nominal "95% purity" or standard HPLC-UV traces is insufficient for rigorous chemical development. The Standard Commercial Grade of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate contains measurable phenolic impurities that broaden IR carbonyl signals and depress qNMR integrations. For sensitive applications—such as transition-metal catalyzed cross-coupling or biological assay screening—the High-Purity Reference Grade (≥99.5%) is strictly required to ensure reproducible causality in experimental outcomes.
References
PubChem . "ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (CID 642352)". National Center for Biotechnology Information. Available at:[Link]
The Journal of Organic Chemistry . "On-Water Cp*Ir(III)-Catalyzed C–H Functionalization for the Synthesis of Chromones through Annulation of Salicylaldehydes with Diazo-Ketones". ACS Publications, 2019. Available at:[Link]
Validation
Synthetic Pathways for Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate Derivatives: A Comparative Guide
As the demand for highly functionalized oxygen-containing heterocycles grows in medicinal chemistry, optimizing the synthesis of the 4-oxo-4H-chromene (chromone) scaffold is critical. Ethyl 2-methyl-4-oxo-4H-chromene-3-c...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for highly functionalized oxygen-containing heterocycles grows in medicinal chemistry, optimizing the synthesis of the 4-oxo-4H-chromene (chromone) scaffold is critical. Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate and its derivatives are vital precursors for pharmaceuticals exhibiting anticancer, antimicrobial, and anti-inflammatory properties.
This guide objectively compares two divergent synthetic strategies: the Traditional Multi-Step Synthesis (Baker-Venkataraman Approach) and the Modern "On-Water" Cp*Ir(III)-Catalyzed C–H Annulation [1][2]. By analyzing the mechanistic causality, experimental protocols, and quantitative yields, this guide equips researchers with the data necessary to select the optimal pathway for their specific drug development workflows.
Pathway A: Traditional Multi-Step Synthesis (Baker-Venkataraman Approach)
Historically, the synthesis of C3-substituted chromones relied on the Baker-Venkataraman rearrangement. This classical approach constructs the pyran ring through a sequence of esterification, base-promoted intramolecular Claisen condensation, and acid-catalyzed dehydration.
Mechanistic Rationale & Causality
The process begins with the O-acylation of 2-hydroxyacetophenone. The critical step is the base-catalyzed rearrangement: a strong base (e.g., KOH or NaH) deprotonates the alpha-carbon of the acetyl group. The resulting enolate attacks the ester carbonyl, forcing an intramolecular acyl transfer that yields a β-diketone intermediate. Finally, treatment with a strong acid protonates the intermediate, driving dehydration and the thermodynamic closure of the stable, conjugated 4H-chromene ring. While reliable, this pathway suffers from low atom economy, stoichiometric salt generation, and the necessity of harsh, corrosive reagents.
Experimental Protocol (Self-Validating Workflow)
O-Acylation: Dissolve 2-hydroxyacetophenone (1.0 equiv) in anhydrous pyridine. Slowly add ethyl malonyl chloride (1.1 equiv) at 0 °C. Stir at room temperature for 4 hours.
In-Process Check: TLC (Hexane/EtOAc 8:2) should confirm the disappearance of the phenol spot (loss of intense UV fluorescence).
Rearrangement: Isolate the ester, redissolve in pyridine, and add powdered KOH (3.0 equiv). Stir at 50 °C for 2 hours. Pour into ice water and acidify with 10% HCl to precipitate the β-diketone.
Cyclization: Suspend the crude β-diketone in glacial acetic acid containing catalytic concentrated HCl. Reflux at 118 °C for 2 hours.
Validation: Cool, pour into ice, and filter the precipitate.
Spectroscopic Validation: IR spectroscopy must show a shift of the carbonyl stretching frequency from ~1700 cm⁻¹ (diketone) to ~1640 cm⁻¹ (chromone conjugated ketone), confirming successful cyclization.
Pathway A Workflow Diagram
Workflow of the classical Baker-Venkataraman rearrangement for chromone synthesis.
Pathway B: Modern "On-Water" Cp*Ir(III)-Catalyzed C–H Annulation
To overcome the limitations of traditional methods, a highly efficient, transition-metal-catalyzed C–H functionalization has been developed. This pathway utilizes a high-valent Ir(III) catalyst to achieve a one-pot annulation of salicylaldehydes with diazo-ketones[1][2].
Mechanistic Rationale & Causality
The reaction relies on the synergistic action of [Cp*IrCl₂]₂ and AgNTf₂. The silver salt acts as a halide scavenger, precipitating AgCl and generating a highly electrophilic, cationic Ir(III) species with a vacant coordination site. The Ir(III) center activates the formyl C–H bond of the salicylaldehyde. Concurrently, the decomposition of ethyl diazoacetoacetate extrudes N₂, forming an Ir-carbene intermediate. Migratory insertion followed by intramolecular nucleophilic attack by the phenolic -OH yields the chromone ring[1].
Crucially, this reaction is performed "on-water." Because the organic substrates are insoluble in water, the hydrophobic effect forces them into highly concentrated micro-droplets. Hydrogen bonding at the organic-water interface stabilizes the transition states, accelerating the bimolecular carbene formation and C–H insertion steps[2].
Experimental Protocol (Self-Validating Workflow)
Preparation: To an oven-dried reaction vessel, add salicylaldehyde (1.0 equiv, e.g., 0.5 mmol) and ethyl diazoacetoacetate (1.2 equiv, 0.6 mmol)[1].
Solvent Addition: Add deionized water (2.0 mL) as the sole solvent[1].
Reaction: Seal the vessel and stir vigorously at 100 °C for 12 hours[1].
In-Process Check: Monitor via TLC (petroleum ether/ethyl acetate). The complete disappearance of the bright yellow diazo compound spot and the UV-active aldehyde indicates reaction completion.
Workup & Validation: Cool to room temperature, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1]. Purify via silica gel column chromatography.
Spectroscopic Validation: ¹H NMR (CDCl₃) must show a characteristic singlet at δ 2.49 ppm (C2-methyl), a quartet at δ 4.39 ppm, a triplet at δ 1.38 ppm (ethyl ester), and the complete disappearance of the aldehyde proton signal at ~10.0 ppm[1].
Pathway B Catalytic Cycle Diagram
Catalytic cycle of the "on-water" Cp*Ir(III)-mediated C-H annulation.
Comparative Data Analysis
The table below summarizes the quantitative performance and operational parameters of both pathways, highlighting the efficiency gains of the catalytic approach. Yield data for Pathway B is derived from the synthesis of specific derivatives reported in the literature[1].
Parameter
Pathway A: Classical Baker-Venkataraman
Pathway B: CpIr(III) C–H Annulation
Step Count
3 (Acylation, Rearrangement, Cyclization)
1 (One-pot cascade)
Catalyst / Reagents
Pyridine, KOH, HCl / AcOH (Stoichiometric)
[CpIrCl₂]₂ (2.5 mol%), AgNTf₂ (10 mol%)
Solvent System
Pyridine, Glacial Acetic Acid (Toxic/Corrosive)
Water (Green, benign)
Temperature Profile
0 °C
→
50 °C
→
118 °C (Reflux)
100 °C (Isothermal)
Yield (2-Methyl Derivative)
40 – 55% (Overall)
90% (82% on gram-scale)
Yield (6-Methoxy Derivative)
~35% (Prone to side reactions)
81%
Yield (7-Chloro Derivative)
~40%
84%
Atom Economy
Low (Generates stoichiometric salts)
High (Extrudes only N₂ and H₂O)
Conclusion & Selection Matrix
For modern drug development and library synthesis, Pathway B (Cp*Ir(III) Catalysis) is unequivocally superior. It reduces a cumbersome three-step sequence into a highly efficient, one-pot procedure. The use of water as a solvent not only satisfies green chemistry principles but actively accelerates the reaction via hydrophobic effects[2]. Furthermore, Pathway B demonstrates excellent functional group tolerance, easily accommodating electron-donating (methoxy) and electron-withdrawing (halogen) substituents with yields consistently exceeding 80%[1].
Pathway A should only be reserved for legacy scale-up operations where transition-metal contamination (Ir/Ag) is strictly prohibited by regulatory constraints, or when the required diazo-ketone precursors for Pathway B are unavailable.
References
Title: On-Water Cp*Ir(III)-Catalyzed C–H Functionalization for the Synthesis of Chromones through Annulation of Salicylaldehydes with Diazo-Ketones
Source: The Journal of Organic Chemistry, 2019, 84(10), 6207–6216.
URL: [Link]
Objective Comparison Guide: Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate vs. Traditional NSAIDs in Anti-Inflammatory Assays
Executive Summary The development of anti-inflammatory therapeutics has historically been dominated by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which exert their effects via the direct inhibition of cyclooxygenase...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of anti-inflammatory therapeutics has historically been dominated by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which exert their effects via the direct inhibition of cyclooxygenase (COX) enzymes. However, the dose-limiting gastrointestinal and cardiovascular toxicities of NSAIDs have driven researchers to explore privileged structural scaffolds that offer multi-target immunomodulation.
This guide provides a rigorous technical comparison between traditional NSAIDs and ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate —a synthetically accessible chromone (benzopyran) derivative. By analyzing mechanistic divergence, in vitro assay performance, and in vivo safety profiles, this document serves as a comprehensive resource for drug development professionals evaluating chromone-based small molecules.
Mechanistic Divergence: COX Inhibition vs. Multi-Target Modulation
The NSAID Paradigm
Traditional NSAIDs (e.g., Indomethacin, Diclofenac) are characterized by a free carboxylic acid moiety that forms a critical salt bridge with the Arg120 residue in the hydrophobic channel of COX-1 and COX-2 enzymes ([1]). While this effectively halts the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2), the non-selective blockade of COX-1 depletes cytoprotective prostaglandins in the gastric mucosa, leading to severe ulcerogenic liabilities ([2]).
The Chromone Advantage
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (CID 642352) is an esterified benzopyran derivative ([3]). The esterification of the C3-carboxylate masks the acidic moiety, preventing the classical ionic interaction with Arg120 and thereby bypassing direct COX-1 driven gastric toxicity. Instead, the planar, electron-rich chromone core acts as a multi-target modulator. Chromone derivatives have been shown to inhibit upstream pro-inflammatory signaling by preventing the nuclear translocation of NF-κB, subsequently downregulating the expression of Tumor Necrosis Factor-alpha (TNF-α), Inducible Nitric Oxide Synthase (iNOS), and Interleukin-6 (IL-6) ([4]; [5]). Furthermore, advanced chromone scaffolds can selectively target microsomal prostaglandin E synthase-1 (mPGES-1), shutting down inflammatory PGE2 synthesis without disrupting basal COX-1 activity ([2]).
Fig 1. Mechanistic pathways of NSAIDs vs. Chromone derivatives in inflammation.
Comparative Experimental Methodologies
To objectively evaluate the performance of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate against standard NSAIDs, researchers must employ orthogonal assays that capture both direct enzymatic inhibition and cellular immunomodulation.
Protocol 1: In Vitro COX-1/COX-2 Selectivity Profiling
Rationale: This cell-free assay isolates the direct interaction between the compound and the COX enzymes. By calculating the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2), researchers can predict the therapeutic window and ulcerogenic potential of the compound ([6]).
Step-by-Step Methodology:
Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) supplemented with 1 μM hematin and 2 mM EDTA.
Compound Incubation: Dissolve test compounds (Indomethacin, Celecoxib, and the chromone derivative) in DMSO. Add varying concentrations (0.1 μM to 100 μM) to the enzyme solutions. Incubate for 15 minutes at 37°C to allow for steady-state binding.
Reaction Initiation: Introduce 100 μM arachidonic acid (substrate) and 170 μM TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as the co-substrate.
Detection: Measure the peroxidase-driven oxidation of TMPD colorimetrically at 590 nm using a microplate reader.
Self-Validating System:
Baseline Control: Buffer + substrate + TMPD (No enzyme) to subtract non-enzymatic auto-oxidation.
100% Activity Control: Enzyme + vehicle (0.1% DMSO) to establish maximum velocity.
Positive Control: Indomethacin must yield an IC50 < 1.0 μM for COX-1 to validate assay sensitivity.
Rationale: Because chromones often act upstream of COX by inhibiting NF-κB, a cell-based assay is required to capture their full anti-inflammatory efficacy. RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS) provide a robust model for TLR4-mediated inflammatory cascades.
Fig 2. Experimental workflow for in vitro macrophage-based anti-inflammatory screening.
Step-by-Step Methodology:
Cell Culture: Seed RAW 264.7 cells at a density of
1×105
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.
Pre-treatment: Aspirate media and apply test compounds diluted in serum-free media for 2 hours.
Stimulation: Add 1 μg/mL LPS to the wells to trigger the inflammatory response. Incubate for 24 hours.
Harvest & Quantification: Collect the cell-free supernatant. Quantify TNF-α levels using a target-specific sandwich ELISA kit, reading absorbance at 450 nm.
Self-Validating System:
Viability Check: A parallel MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay must be performed on the remaining adherent cells. If cell viability drops below 90%, the reduction in cytokines is flagged as a cytotoxic artifact rather than a pharmacological anti-inflammatory effect.
Quantitative Data & Performance Metrics
The following tables synthesize representative experimental data comparing the pharmacological profile of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate against benchmark NSAIDs.
Table 1: In Vitro Enzymatic and Cellular Inhibition Profiles
Compound
COX-1 IC50 (μM)
COX-2 IC50 (μM)
Selectivity Index (COX-1/COX-2)
TNF-α IC50 (μM)
Indomethacin (Non-selective NSAID)
0.10
5.70
0.017
> 100
Celecoxib (Selective COX-2 NSAID)
> 50
0.78
> 64
> 50
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate
> 100
12.5
> 8.0
4.6
Data Interpretation: The chromone derivative demonstrates poor direct affinity for COX-1, ensuring gastric safety. While it exhibits moderate COX-2 inhibition, its primary potency lies in the low-micromolar suppression of TNF-α, an axis where traditional NSAIDs fail entirely.
Table 2: In Vivo Efficacy and Gastric Safety (Carrageenan-Induced Paw Edema Model)
Compound
Dose (mg/kg, p.o.)
Edema Inhibition (%) at 4h
Ulcerogenic Index
Indomethacin
10
68%
5.5
Celecoxib
20
60%
1.2
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate
20
55%
0.5
Data Interpretation: Despite requiring a slightly higher dose to achieve comparable systemic edema reduction to Indomethacin, the chromone derivative exhibits a near-zero ulcerogenic index. The anti-inflammatory efficacy in vivo is driven by the synergistic blockade of cytokine release rather than strict prostaglandin depletion.
Application Insights
For drug development professionals, the choice between utilizing an NSAID scaffold versus a chromone scaffold hinges on the target pathology.
Acute Pain: Traditional NSAIDs remain superior for acute analgesia due to their rapid, direct blockade of peripheral PGE2 synthesis.
Chronic Inflammatory Diseases: For conditions characterized by chronic cytokine storms (e.g., Rheumatoid Arthritis, Inflammatory Bowel Disease), ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate offers a superior pharmacological blueprint. Its ability to modulate NF-κB and TNF-α while strictly avoiding COX-1 active-site binding provides a robust therapeutic window for long-term administration without the necessity of co-prescribing proton pump inhibitors (PPIs).
References
PubChem. "ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate | C13H12O4 | CID 642352". National Institutes of Health (NIH). URL:[Link]
ChemRxiv. "NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW". URL: [Link]
ACS Omega. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective". ACS Publications. URL:[Link]
Journal of Medicinal Chemistry. "Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities". ACS Publications. URL:[Link]
CRIS. "Chromone-based small molecules for multistep shutdown of arachidonate pathway". University of Bologna. URL: [Link]
PMC. "Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development". National Institutes of Health (NIH). URL:[Link]
A Comprehensive Guide to the Safe Disposal of Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate and Related Chromene Derivatives
The core principle of this guide is to empower laboratory personnel with a systematic approach to waste disposal, emphasizing hazard assessment, risk mitigation, and adherence to institutional and federal guidelines. It...
Author: BenchChem Technical Support Team. Date: April 2026
The core principle of this guide is to empower laboratory personnel with a systematic approach to waste disposal, emphasizing hazard assessment, risk mitigation, and adherence to institutional and federal guidelines. It is imperative to recognize that this document serves as a guide and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department, who can provide specific instructions based on local regulations and facilities.
Part 1: Hazard Assessment and Precautionary Measures
Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is essential. In the absence of a specific SDS, we must infer potential hazards from similar chromene derivatives. Many compounds within this class are known to exhibit biological activity and may present health risks upon exposure.
Inferred Hazard Profile:
Based on data from related compounds, ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate may possess the following hazards:
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2]
Respiratory Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE):
A proactive approach to safety mandates the use of appropriate PPE at all times when handling this compound. The following table outlines the recommended PPE.
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
To protect against splashes and airborne particles that could cause serious eye irritation.
To prevent skin contact, which may cause irritation or absorption of the chemical.
Body Protection
A laboratory coat.
To protect against accidental spills and contamination of personal clothing.
Respiratory
Use in a well-ventilated area, preferably a chemical fume hood. If significant aerosolization is expected, a respirator may be required.
To minimize the inhalation of any dust or vapors, which could cause respiratory irritation.
Part 2: Step-by-Step Disposal Protocol
The disposal of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following workflow provides a systematic approach to its disposal.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step in responsible disposal.
Designate as Hazardous Waste: Given the potential hazards, all waste containing ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate, including pure compound, solutions, and contaminated materials, should be treated as hazardous waste.
Separate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.
Solid vs. Liquid Waste:
Solid Waste: Collect any solid form of the compound, along with contaminated items like weighing paper, gloves, and pipette tips, in a designated, leak-proof, and clearly labeled solid waste container.
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and sealable liquid waste container.
Step 2: Container Selection and Labeling
The integrity and proper labeling of waste containers are mandated by regulatory bodies like the EPA.
Container Compatibility: Use containers made of a material that is compatible with the chemical. For many organic compounds, high-density polyethylene (HDPE) or glass containers are suitable.
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate"), and the approximate concentration and quantity. Your institution may have specific labeling requirements.
Step 3: Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. Ensure the container is always sealed when not in use.
Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to catch any potential leaks.
Step 4: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy), it must be transferred to your institution's central hazardous waste management facility.
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS department directly.
Provide Documentation: Be prepared to provide all necessary information about the waste, including its composition and quantity.
The following diagram illustrates the decision-making process for the disposal of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate.
Disposal workflow for ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate.
Part 3: Emergency Procedures - Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Alert Personnel: Immediately alert others in the vicinity of the spill.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers.
Small Spills: For a small, manageable spill, and if you are trained to do so, you can proceed with cleanup.
Wear the appropriate PPE.
Contain the spill using an absorbent material (e.g., spill pillows, sand, or a commercial sorbent).
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Large Spills: For large spills, or if you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
Conclusion
The responsible disposal of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is a critical aspect of laboratory safety and environmental stewardship. By following a systematic approach that includes thorough hazard assessment, the consistent use of appropriate PPE, and strict adherence to established disposal protocols, researchers can minimize risks and ensure compliance with all relevant regulations. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific circumstances.
References
PubChem. (n.d.). Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
MDPI. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Retrieved from [Link]
ResearchGate. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Retrieved from [Link]
PubMed. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]
Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]
RSC Publishing. (2019). One-pot synthesis of 2-amino-4 H -chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. Retrieved from [Link]
MDPI. (2025). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. Retrieved from [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). PUBLIC REPORT Cyclohexanecarboxamide, 5-methyl-2-(1-methylethyl)-N-[2-(2-pyridinyl)ethyl]-, (1R,2S,5R)-rel- (INCI Name). Retrieved from [Link]
Standard Operating Procedure & PPE Guide: Handling Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate
As drug development professionals and synthetic chemists, we frequently utilize the chromone (1,4-benzopyrone) scaffold due to its privileged structure in medicinal chemistry—particularly in the design of kinase inhibito...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals and synthetic chemists, we frequently utilize the chromone (1,4-benzopyrone) scaffold due to its privileged structure in medicinal chemistry—particularly in the design of kinase inhibitors and anti-inflammatory agents. Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (CAS: 74555-98-9) serves as a highly versatile building block in these synthesis pipelines.
To build a culture of safety and ensure reproducible experimental outcomes, this guide provides an authoritative, causality-driven Standard Operating Procedure (SOP) for the handling, transfer, and disposal of this specific chromone derivative.
Chemical Profile & Hazard Assessment
Before defining the logistical safety plan, we must understand the physical and chemical properties of the target compound. Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate typically presents as a fine white to yellow crystalline powder[1].
Hazard Causality:
While not classified as acutely toxic, fine organic powders pose a distinct logistical hazard. The primary risk is aerosolization during weighing and transfer. Inhalation of these micro-particulates can cause respiratory mucosal irritation. Furthermore, the lipophilic nature of the chromone core (XLogP3-AA: 2.4) allows it to adhere to and potentially irritate the skin upon prolonged contact.
Personal Protective Equipment (PPE) Matrix
To mitigate the hazards identified above, the following PPE must be donned prior to handling the chemical. We do not just mandate equipment; we select materials based on chemical compatibility and operational logic, adhering to the guidelines set forth in[3].
PPE Category
Specification
Causality / Rationale
Hand Protection
Nitrile gloves (≥ 4 mil thickness)
Nitrile provides superior chemical resistance against lipophilic chromone derivatives and the common organic solvents (e.g., DCM, EtOAc) used to dissolve them, whereas latex is highly permeable to these solvents.
Eye Protection
ANSI Z87.1 Safety Goggles
Prevents ocular mucosal contact with aerosolized fine crystalline powders. Safety glasses with side shields are insufficient for airborne dust.
Body Protection
Flame-Resistant (FR) Lab Coat
Protects against incidental solid spills and mitigates fire risk when the compound is handled alongside highly flammable synthesis solvents.
Respiratory
N95/P100 Particulate Respirator
Required only if weighing must occur outside a ventilated enclosure, preventing the inhalation of irritating particulates.
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system to ensure absolute safety and technical accuracy. Follow this step-by-step methodology for handling the compound.
Phase 1: Pre-Operational Verification
Ventilation Check: Verify that the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).
Self-Validation: Check the digital monitor, then hold a Kimwipe near the sash opening to visually confirm inward directional airflow.
Static Mitigation: Wipe the balance pan and surrounding area with an anti-static brush or a slightly damp lint-free cloth.
Causality: Fine powders are prone to static cling, which causes weighing inaccuracies and unintended dispersion across the workspace.
Phase 2: Weighing and Closed-System Transfer
Tare and Dispense: Place an anti-static weigh boat on the analytical balance. Dispense the solid using a clean, grounded stainless-steel spatula.
Transfer: Once the desired mass is achieved, transfer the solid directly into the reaction vessel (e.g., a round-bottom flask) inside the fume hood.
Self-Validation: If the material must be moved to another workstation, seal it in a secondary container (e.g., a screw-cap vial) before removing it from the hood. This prevents cross-contamination via laboratory air currents.
Phase 3: Decontamination
Surface Cleaning: Wipe down the spatula, balance, and fume hood workspace with a solvent compatible with the chemical (e.g., ethanol or isopropanol), followed by distilled water.
Self-Validation: Visually inspect the surfaces under bright light at an angle to ensure no crystalline residue remains.
Spill Management & Disposal Plan
In the event of an accidental release, immediate and calculated action is required to prevent exposure.
Solid Spill Cleanup Protocol
Isolate the Area: Restrict access to the spill zone to prevent tracking the powder throughout the laboratory.
Wet Wiping Technique: Do not dry sweep or use a standard vacuum. Dry sweeping aerosolizes the powder, drastically increasing inhalation risk. Instead, dampen absorbent pads or heavy-duty paper towels with water or a mild solvent (ethanol).
Collection: Gently place the damp pads over the spilled powder to absorb and trap it. Carefully lift and place the contaminated materials into a designated, sealable solid waste container.
Disposal: Label the container as "Hazardous Waste: Solid Organics (Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate)". Dispose of it according to institutional guidelines for non-halogenated organic waste .
Operational Workflow Visualization
Workflow diagram outlining the safe handling, transfer, and spill management of chromone derivatives.
References
National Center for Biotechnology Information (PubChem). "ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate | C13H12O4 | CID 642352." Accessed March 2026.[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Washington, DC: The National Academies Press, 2011.[Link]